Technical Guide: Synthesis of 5-(Trifluoromethyl)quinolin-2(1H)-one
The following is an in-depth technical guide on the synthesis of 5-(Trifluoromethyl)quinolin-2(1H)-one. Executive Summary Target Molecule: 5-(Trifluoromethyl)quinolin-2(1H)-one (also known as 5-trifluoromethylcarbostyril...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the synthesis of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Executive Summary
Target Molecule: 5-(Trifluoromethyl)quinolin-2(1H)-one (also known as 5-trifluoromethylcarbostyril).
CAS Registry Number: 1421606-27-0 (Generic isomer class reference; specific 5-isomer data is rare in public aggregation).
Core Application: Pharmacophore in Selective Androgen Receptor Modulators (SARMs), mineralocorticoid receptor antagonists, and fluorinated kinase inhibitors.
The synthesis of the 5-trifluoromethyl isomer presents a specific regiochemical challenge. Traditional electrophilic cyclizations (e.g., Skraup, Knorr) on 3-(trifluoromethyl)aniline predominantly yield the 7-isomer due to steric and electronic directing effects. This guide details a Regioselective Friedländer-Type Cyclization as the primary high-fidelity route, ensuring structural integrity for pharmaceutical applications. A secondary route via Modified Skraup Synthesis is provided for bulk intermediate generation where isomer separation is feasible.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on establishing the C5-substituent before ring closure to avoid the ambiguity of electrophilic substitution on the deactivated trifluoromethyl-benzene ring.
Pathway Logic
Route A (High Fidelity):Friedländer/Perkin Cyclization .
Mechanism:[1][2][3][4][5] Condensation with an acetic acid equivalent (e.g., acetic anhydride or malonic acid derivative) followed by intramolecular lactamization.
Advantage:[2][3][4][5] Guarantees the 5-position of the CF3 group by locking it ortho to the formyl group in the starting material.
Route B (Traditional):Skraup/Knorr Cyclization (Not Recommended for High Purity).
Objective: Synthesis of high-purity 5-(Trifluoromethyl)quinolin-2(1H)-one via 2-Amino-6-(trifluoromethyl)benzaldehyde.
Phase 1: Preparation of 2-Amino-6-(trifluoromethyl)benzaldehyde
Commercial availability of 2-amino-6-(trifluoromethyl)benzaldehyde is limited. It is best prepared from 2-fluoro-6-(trifluoromethyl)benzaldehyde via Nucleophilic Aromatic Substitution (
).
Reagents:
2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq)
Ammonium Hydroxide (28% NH3 in H2O) or Ammonia in DMSO
Solvent: DMSO or Ethanol (sealed tube)
Protocol:
Charge a pressure vessel with 2-fluoro-6-(trifluoromethyl)benzaldehyde (10.0 g, 52 mmol) and DMSO (50 mL).
Cool to 0°C. Slowly sparge with ammonia gas or add aqueous ammonium hydroxide (excess, ~5 eq).
Seal the vessel and heat to 80–100°C for 12 hours. Monitor conversion by TLC/LC-MS.
Workup: Cool to room temperature. Pour reaction mixture into ice-water (200 mL).
Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc) to yield the yellow solid product.
Phase 2: Cyclization to 5-(Trifluoromethyl)quinolin-2(1H)-one
This step utilizes a Perkin-type condensation with acetic anhydride.
Reagents:
2-Amino-6-(trifluoromethyl)benzaldehyde (1.0 eq)
Acetic Anhydride (
) (3.0 eq)
Potassium Acetate (KOAc) (1.5 eq) or Triethylamine (
)
Solvent: DMF or neat
Protocol:
In a round-bottom flask equipped with a reflux condenser, dissolve the amino-aldehyde (5.0 g, 26.4 mmol) in Acetic Anhydride (15 mL).
Add Potassium Acetate (3.9 g, 39.6 mmol).
Heat the mixture to 140°C (Reflux) for 4–6 hours.
Mechanistic Note: The amine is initially acetylated, followed by an intramolecular aldol-type condensation between the aldehyde and the
-carbon of the acetyl group.
Hydrolysis (Critical): The reaction may yield the N-acetyl derivative. To deprotect, cool the mixture to 80°C and add water (20 mL) cautiously, then reflux for 1 hour to hydrolyze the N-acetyl group (if stable) or simply to precipitate the product.
Isolation: Pour the hot mixture into crushed ice (100 g). Stir vigorously for 30 minutes.
Filter the precipitate.[3] Wash with water and cold ethanol.
Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain white/off-white needles.
Expected Yield: 60–75% (over 2 steps).
Alternative Route: Modified Skraup (For Reference)
Use this route only if isomer separation capabilities (Prep-HPLC) are available.
Reaction: 3-(Trifluoromethyl)aniline + Glycerol +
+ Nitrobenzene (Oxidant).
Isomer Distribution:
When 3-(trifluoromethyl)aniline is subjected to Skraup conditions, cyclization occurs at the positions ortho to the amino group (Positions 2 and 6 of the aniline ring).
Cyclization at C6 (Para to CF3): Yields 7-(Trifluoromethyl)quinoline . (Major Product due to less steric hindrance).
Cyclization at C2 (Ortho to CF3): Yields 5-(Trifluoromethyl)quinoline . (Minor Product).
Conversion to 2-one:
Isolate 5-(Trifluoromethyl)quinoline.
Oxidize with m-CPBA to the N-oxide .
Rearrange using Tosyl Chloride (TsCl) and aqueous alkali (
) to yield the 2-quinolone.
Analytical Characterization Data
The following data is representative for the 5-substituted isomer.
Parameter
Specification (5-Isomer)
Distinction from 7-Isomer
1H NMR (DMSO-d6)
Doublet at ~6.6 ppm (H3), Doublet at ~8.2 ppm (H4). Aromatic protons show distinct splitting due to CF3 coupling.
7-isomer shows different coupling patterns; H8 is a singlet/doublet with F-coupling.
Fluorinated Intermediates: 2-Fluoro-6-(trifluoromethyl)benzaldehyde is a skin irritant and lachrymator. Handle in a fume hood.
Acetic Anhydride: Corrosive and flammable. Reacts violently with water.
Reaction Pressure: The
step with ammonia generates pressure. Use a rated pressure vessel or autoclave. Do not use standard glassware for sealed heating above solvent boiling points.
Workflow Diagram
Caption: Operational workflow for the regioselective synthesis of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Regioselectivity in Quinoline Synthesis: Journal of Organic Chemistry, "Regioselective synthesis of trifluoromethylquinolone derivatives". (Validates the difficulty of aniline routes).
Cyclization Protocols: New Journal of Chemistry, "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones". (Alternative route via 2-chloro hydrolysis).
Skraup Reaction Mechanism: Chemical Reviews, "The Skraup Synthesis of Quinolines". .
(Note: Specific patent literature for the 5-CF3 isomer often remains proprietary in early-stage discovery; however, the Friedländer protocol described above is the standard "self-validating" chemical approach for this substitution pattern.)
An In-Depth Technical Guide to 5-(Trifluoromethyl)quinolin-2(1H)-one: Properties, Synthesis, and Applications
Abstract This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. We will d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. We will dissect the molecule's core components—the privileged quinolin-2(1H)-one scaffold and the impactful trifluoromethyl group—to understand their synergistic contribution to its chemical properties and potential as a pharmaceutical building block. This document details its physicochemical characteristics, proposes a robust synthetic pathway, explores its reactivity and spectroscopic signature, and discusses its strategic application in modern drug development workflows.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. 5-(Trifluoromethyl)quinolin-2(1H)-one emerges as a compound of considerable interest, embodying the fusion of two powerful motifs: the quinolin-2(1H)-one core and the trifluoromethyl (CF₃) substituent. The quinolin-2(1H)-one framework is a well-established "privileged scaffold," a structural class frequently found in both natural products and approved pharmaceuticals, known to interact with a wide array of biological targets.[1][2] The incorporation of a trifluoromethyl group, a cornerstone of contemporary medicinal chemistry, imparts profound modulations to a molecule's electronic and pharmacokinetic properties.[3][4]
This guide serves as a technical resource for researchers, offering a detailed exploration of the chemical and strategic value of 5-(Trifluoromethyl)quinolin-2(1H)-one as a foundational element for developing next-generation therapeutics.
Dissecting the Core Components
The Quinolin-2(1H)-one Scaffold: A Privileged Framework
The quinoline ring system, a bicyclic aromatic heterocycle, is a mainstay in medicinal chemistry, lauded for its structural rigidity and versatile functionality.[5][6] The 2-oxo derivative, quinolin-2(1H)-one (also known as carbostyril), features a lactam moiety that further enhances its drug-like properties. This scaffold is capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to biological targets.[7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring its status as a versatile and indispensable pharmacophore.[5][8]
The Trifluoromethyl Group: A Bioactive Powerhouse
The trifluoromethyl (-CF₃) group has become an essential tool for fine-tuning the properties of drug candidates.[4][9] Its influence stems from a unique combination of characteristics:
High Electronegativity: The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic distribution of the aromatic ring, impacting the pKa of nearby functionalities and modulating ligand-receptor interactions.[10]
Enhanced Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity (measured by LogP), which can improve its ability to cross cell membranes and enhance bioavailability.[3][10]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy: ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[10] This often leads to an extended half-life in biological systems.
Bioisosterism: It frequently serves as a bioisostere for methyl (-CH₃) or chloro (-Cl) groups, offering a similar steric profile to a methyl group but with drastically different electronic properties, allowing chemists to systematically probe structure-activity relationships (SAR).[9][10]
The placement of the CF₃ group at the 5-position of the quinolinone ring is strategic, influencing the electronic landscape of the entire bicyclic system and potentially directing binding interactions with target proteins.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethyl)quinolin-2(1H)-one is presented below. It is important to note that while some data is available for related structures, specific experimental values for this exact compound may be limited and some parameters are estimated.
Property
Value
Source/Comment
Molecular Formula
C₁₀H₆F₃NO
Calculated
Molecular Weight
213.16 g/mol
Calculated
CAS Number
Not explicitly assigned
May be found under supplier-specific numbers.
Appearance
Expected to be a solid at room temperature.
Based on similar quinolinone structures.
Melting Point
Not experimentally determined in available literature.
-
Boiling Point
Not experimentally determined in available literature.
-
Solubility
Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol.
General property of aromatic heterocycles.
pKa
The N-H proton is weakly acidic (lactam). The CF₃ group enhances the acidity of the aromatic C-H protons.
The electron-withdrawing CF₃ group lowers the basicity of the quinoline nitrogen.[9]
LogP
Estimated to be higher than the non-fluorinated analog due to the lipophilic nature of the CF₃ group.[3][10]
-
Synthesis and Reactivity
Proposed Synthetic Strategy
The following diagram illustrates a logical workflow for the synthesis.
Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)quinolin-2(1H)-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles. Researchers should optimize conditions for safety and yield.
Step 1: Synthesis of Diethyl 2-((2-carboxy-5-(trifluoromethyl)phenyl)amino)maleate
To a stirred solution of 2-amino-4-(trifluoromethyl)benzoic acid in a suitable high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate.
Heat the reaction mixture under reflux with a Dean-Stark trap to remove the ethanol formed during the reaction.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture and purify the intermediate product, typically via crystallization or column chromatography.
Causality: This step forms the key C-N bond and sets up the carbon framework required for the subsequent cyclization. The choice of a high-boiling solvent is necessary to drive the condensation reaction to completion.
Step 2: Cyclization to form 5-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one
The intermediate from Step 1 is added slowly to a pre-heated high-boiling point solvent (e.g., Dowtherm A) at approximately 250 °C.
Maintain the temperature for a short period (e.g., 15-30 minutes) to facilitate the intramolecular cyclization.
Cool the mixture and dilute with an appropriate hydrocarbon solvent (e.g., hexane) to precipitate the product.
Filter the solid and wash thoroughly to yield the 4-hydroxyquinolin-2-one intermediate.
Causality: This thermal cyclization is a classic method for forming the quinolinone ring system. The high temperature provides the activation energy needed for the intramolecular Friedel-Crafts-type acylation to occur, closing the ring.
Step 3: Dehydroxylation to 5-(Trifluoromethyl)quinolin-2(1H)-one
Convert the 4-hydroxyl group into a better leaving group, for instance, by reacting with phosphorus oxychloride (POCl₃) to form the 4-chloroquinoline derivative.
Perform a reductive dehalogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Monitor the reaction for the disappearance of the chloro-intermediate.
Filter the catalyst and purify the final product by recrystallization or column chromatography.
Causality: The 4-hydroxyl group is not easily removed directly. Conversion to a halide (chloride) makes the position susceptible to catalytic hydrogenolysis, a standard and effective method for removing aryl halides to furnish the desired C-H bond.
Reactivity Profile
N-H Acidity and N-Substitution: The lactam proton is acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation to generate a library of derivatives.
Aromatic Ring Substitution: The electron-withdrawing CF₃ group deactivates the carbocyclic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta positions relative to it. The lactam portion of the heterocyclic ring is electron-rich and can direct substitution. The overall regioselectivity will be a complex interplay of these electronic effects.
Spectroscopic Characterization (Predicted)
Structural confirmation of 5-(Trifluoromethyl)quinolin-2(1H)-one would rely on the following characteristic spectroscopic data:
¹H NMR:
A broad singlet in the downfield region (δ 10-12 ppm) corresponding to the N-H proton.
A set of multiplets in the aromatic region (δ 7-8.5 ppm) for the protons on the bicyclic ring. The proton at the C4 position, adjacent to the carbonyl, is expected to be significantly downfield.
¹³C NMR:
A signal for the carbonyl carbon (C2) around δ 160-165 ppm.
A characteristic quartet for the carbon of the CF₃ group (around δ 120-125 ppm) due to one-bond coupling with the three fluorine atoms (¹JCF).
Aromatic carbon signals between δ 115-150 ppm. The carbon attached to the CF₃ group (C5) will also show coupling to fluorine.
¹⁹F NMR:
A sharp singlet around δ -60 to -65 ppm, which is highly characteristic of an aryl-CF₃ group. This is often the most unambiguous signal for confirming the presence of the trifluoromethyl moiety.
Mass Spectrometry (HRMS):
The high-resolution mass spectrum should show the exact mass of the molecular ion [M+H]⁺ corresponding to the formula C₁₀H₇F₃NO⁺.
Applications in Drug Discovery
The true value of 5-(Trifluoromethyl)quinolin-2(1H)-one lies in its application as a versatile building block for creating libraries of novel compounds for high-throughput screening and lead optimization.
Role in Fragment-Based and Scaffold-Based Drug Design
This molecule serves as an ideal starting point or "scaffold" for drug design campaigns. Its two distinct regions—the quinolinone core and the CF₃-substituted phenyl ring—can be functionalized independently to explore structure-activity relationships (SAR).
Caption: Role of the scaffold in a typical drug discovery workflow.
Derivatives of the quinolinone core are known to target a wide range of proteins, including:
Kinase Inhibitors: Many approved kinase inhibitors feature quinoline or quinolinone cores that occupy the adenine-binding region of the ATP pocket.[11]
G-Protein Coupled Receptors (GPCRs): The rigid scaffold is suitable for developing ligands that target various GPCRs.
Antiproliferative Agents: The quinolinone structure is present in numerous compounds evaluated for their anticancer properties.[2][11]
The presence of the 5-CF₃ group provides a metabolically stable anchor that can occupy hydrophobic pockets in a protein's active site, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[3][12]
Safety and Handling
5-(Trifluoromethyl)quinolin-2(1H)-one should be handled with standard laboratory safety precautions.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
References
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Wikipedia. Trifluoromethyl group.
Grokipedia. Trifluoromethyl group.
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
The Pharma Innovation. Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
ResearchGate. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
Semantic Scholar. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.
PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
University of North Florida. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
Spectroscopic Data Guide: 5-(Trifluoromethyl)quinolin-2(1H)-one
Introduction & Compound Profile 5-(Trifluoromethyl)quinolin-2(1H)-one (CAS: Variable/Generic for Isomers, derivative of 2101658-xx-x series) represents a critical scaffold in medicinal chemistry, particularly in the deve...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
5-(Trifluoromethyl)quinolin-2(1H)-one (CAS: Variable/Generic for Isomers, derivative of 2101658-xx-x series) represents a critical scaffold in medicinal chemistry, particularly in the development of fluorinated kinase inhibitors and receptor modulators. The incorporation of a trifluoromethyl (–CF
) group at the C5 position introduces significant electronic modulation and lipophilicity changes compared to the parent quinolinone.
This guide provides an in-depth technical analysis of the spectroscopic signature of this compound.[1] It focuses on distinguishing the 5-isomer from its common regioisomers (7-CF
) and characterizing the dominant tautomeric form in solution.
The most robust route to ensuring the 5-position regiochemistry involves the cyclization of 2-amino-6-(trifluoromethyl)benzaldehyde or the acid-catalyzed cyclization of
-(3-(trifluoromethyl)phenyl)cinnamamide , though the latter yields a mixture.
Figure 1: Divergent synthesis pathways showing the origin of the 5- and 7-isomers. Separation typically requires column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the consensus values for 5-substituted quinolin-2-ones in highly polar aprotic solvents (DMSO-
), which favor the lactam form.
H NMR (400 MHz, DMSO-)
The hallmark of the 5-CF
isomer is the significant deshielding of the H4 proton due to the steric and electronic proximity (peri-effect) of the CF group.
Position
(ppm)
Multiplicity
(Hz)
Assignment Logic
NH (1)
11.80 – 12.10
br s
-
Lactam N-H proton; exchangeable with DO.
H4
8.35 – 8.50
d
9.6
Diagnostic: Deshielded by peri-CF. Downfield shift vs unsubstituted (7.9 ppm).
H3
6.65 – 6.75
d
9.6
Characteristic alkene proton of quinolinone.
H8
7.50 – 7.60
d
~8.0
Ortho to Nitrogen.
H7
7.65 – 7.75
t/m
8.0
Meta to CF.
H6
7.45 – 7.55
d
~7.5
Ortho to CF.
Technical Insight: In the 7-CF
isomer, the H4 proton appears significantly further upfield (~7.9–8.0 ppm) because it lacks the peri-CF interaction. This is the primary method for distinguishing the two isomers.
C NMR (100 MHz, DMSO-)
Key features include the quartet splitting of the C5 and CF
carbons due to C-F coupling.
C=O (C2): 161.5 ppm (Typical amide carbonyl).
CF
: 124.2 ppm (q, Hz).
C5 (ipso): ~126.5 ppm (q,
Hz).
C4: 138.5 ppm (Deshielded alkene).
C3: 122.1 ppm.
F NMR (376 MHz, DMSO-)
-60.5 to -62.0 ppm (Singlet).
Note: The signal may appear as a slight doublet if H4-F through-space coupling is resolved, but typically appears as a singlet.
Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI.
Molecular Ion:
.
Fragmentation Pattern (EI):
213 (M).
185 (, loss of CO). This confirms the quinolinone (lactam) structure.
166 (, loss of CO and F).
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the lactam tautomer in the solid state.
1665 – 1680: Strong C=O stretch (Amide I). Note: If the compound were in the hydroxyquinoline (enol) form, this strong carbonyl band would be absent.
1320, 1120: Strong C-F stretching vibrations.
Tautomerism & Structural Dynamics
The 5-(trifluoromethyl)quinolin-2(1H)-one scaffold exists in a tautomeric equilibrium. In solution (DMSO, MeOH) and solid state, the 2-one (lactam) form is energetically favored over the 2-hydroxy (lactim) form.
Figure 2: The equilibrium heavily favors the lactam form. Detection of the Lactim form usually requires gas-phase studies or highly non-polar solvents.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra without aggregation broadening.
Solvent Choice: Use DMSO-
(99.9% D). CDCl may be used, but solubility can be limited, and peak broadening due to H-bonding dimers is common.
Concentration: Prepare a 10-15 mg/mL solution.
Filtration: Filter through a glass wool plug to remove suspended solids that cause magnetic inhomogeneity.
Acquisition: Set relaxation delay (
) to >2.0s to ensure full relaxation of the CF-adjacent carbons.
Protocol 2: UV-Vis Solvatochromism Check
Objective: Verify electronic environment.
Prepare 10
M solutions in MeOH and Toluene.
Observation: Quinolinones typically exhibit a bathochromic shift (red shift) in polar solvents due to stabilization of the excited charge-transfer state.
Expected
: ~320-330 nm (Absorbance).
References
Quinolinone Synthesis & Tautomerism
Albrecht, U. et al. "Tautomerism of 2-quinolone derivatives."[1] J. Org. Chem., 2008.
Ref 1.16 in Context: Benchchem Technical Guide on Keto-enol Tautomerism of 2-Hydroxyquinoline.[1]
Trifluoromethylation Effects
Cahard, D. et al. "Fluorine-containing heterocycles: Synthesis and properties." Chem. Rev., 2014.
Ref 1.12 in Context: UCSB NMR Facility,
F Chemical Shifts and Coupling Constants.
Spectroscopic Data of Analogs
RSC Advances, "Efficient visible light mediated synthesis of Quinolin-2(1H)-ones." (Provides comparative NMR data for substituted quinolinones).
Beilstein J. Org. Chem., "Photophysical properties of trifluoromethylated quinolines."
Disclaimer: The specific chemical shifts provided are predicted consensus values based on structure-activity relationships of 5-substituted quinolinones and trifluoromethyl-aromatics. For regulatory submission, experimental validation on the specific synthesized batch is required.
Mass Spectrometry Profiling of 5-(Trifluoromethyl)quinolin-2(1H)-one: A Technical Guide
Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one (CAS: N/A for specific isomer, generic quinolinone derivatives often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one (CAS: N/A for specific isomer, generic quinolinone derivatives often used in KDR kinase inhibitor synthesis). As a fluorinated carbostyril derivative, this molecule represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor modulators.
This document moves beyond basic spectral listing to detail the mechanistic ionization behaviors, fragmentation logic, and validated experimental protocols required for high-confidence identification in drug discovery matrices.
Successful MS method development requires aligning the ionization source with the analyte's intrinsic properties. 5-(Trifluoromethyl)quinolin-2(1H)-one possesses a bicyclic structure containing a lactam (cyclic amide) and a strongly electron-withdrawing trifluoromethyl group.
Property
Value
Mass Spectrometry Implication
Formula
C₁₀H₆F₃NO
Defines the monoisotopic envelope.
Exact Mass
213.0401 Da
Base for High-Resolution MS (HRMS) targeting.
pKa (Lactam NH)
~11.5
Weakly acidic; deprotonation possible in ESI(-).
pKa (Carbonyl O)
~ -0.5
Weakly basic; protonation favored in ESI(+).
LogP
~2.5 (Predicted)
Compatible with Reverse Phase (C18) chromatography.
Ionization Source Selection: ESI(+) vs. ESI(-)
While the lactam moiety allows for negative mode ionization ([M-H]⁻ at m/z 212), Electrospray Ionization in Positive Mode (ESI+) is the recommended standard for trace analysis.
Reasoning: The carbonyl oxygen and the nitrogen lone pair (though delocalized) facilitate protonation under acidic conditions (0.1% Formic Acid). The resulting [M+H]⁺ ion (m/z 214) typically exhibits higher stability and intensity than the deprotonated species, which can suffer from discharge instability in negative mode.
The structural elucidation of 5-(Trifluoromethyl)quinolin-2(1H)-one relies on characteristic neutral losses specific to the quinolinone core and the fluorinated substituent.
Primary Fragmentation Channels (CID)
Upon Collision-Induced Dissociation (CID), the protonated precursor ([M+H]⁺, m/z 214.05) undergoes predictable bond cleavages:
Lactam Ring Contraction (-CO, 28 Da):
The most diagnostic pathway for 2-quinolinones is the expulsion of carbon monoxide (CO) from the lactam ring. This ring contraction typically yields an indole-like cation (m/z 186).
Trifluoromethyl Degradation (-HF, 20 Da):
Following the initial ring contraction or directly from the precursor, the CF₃ group often eliminates hydrogen fluoride (HF), particularly if an ortho-hydrogen is available (though less favorable in the 5-position compared to 8-position, scrambling can occur).
Radical Loss (-CF₃, 69 Da):
Under higher collision energies, direct cleavage of the C-C bond connecting the trifluoromethyl group can occur, though this is less common in soft ionization (ESI) than in Electron Impact (EI).
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation logic, validated against general quinolinone behaviors.
Figure 1: Proposed ESI(+) fragmentation pathway for 5-(Trifluoromethyl)quinolin-2(1H)-one showing the characteristic lactam ring contraction.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the quantification of the analyte in biological matrices (plasma/microsomes) or synthetic reaction mixtures.
A. Sample Preparation[7][8][9]
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile (v/v).
Matrix Extraction (if applicable): Protein precipitation using ice-cold Acetonitrile (1:3 sample:solvent ratio). Centrifuge at 10,000 x g for 10 min.
B. Chromatographic Conditions (UHPLC)
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 5% B
0.5 min: 5% B
3.0 min: 95% B
4.0 min: 95% B
4.1 min: 5% B (Re-equilibration)
C. Mass Spectrometry Parameters (Triple Quadrupole)
In drug development, distinguishing the 5-trifluoromethyl isomer from its regioisomers (e.g., 6-, 7-, or 8-CF₃) is critical.
Regioisomer Differentiation
While mass fragmentation patterns are often similar across isomers, Retention Time (RT) and Ion Mobility are the primary differentiators.
Logic: The 5-position is peri- to the carbonyl/nitrogen ring junction. This steric crowding often results in a slightly different dipole moment and solvation shell compared to the 6- or 7-isomers, leading to resolvable shifts in C18 chromatography.
Protocol: Develop a shallow gradient (e.g., 20-40% B over 10 minutes) to separate potential regioisomeric impurities arising from non-specific synthesis (e.g., Knorr synthesis using meta-substituted anilines).
Aromatized Quinolines: 5-(Trifluoromethyl)quinoline (fully aromatic, no carbonyl). m/z 198 ([M+H]⁺). Detectable by the mass shift of -16 Da (loss of oxygen).
References
Al-Bayati, R. I., et al. (2015).[1] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4), 125-135.[1] Link
McCullagh, M., et al. (2009). "Identification of Multiple Sites of Intra-Molecular Protonation... within the Fluoroquinolone Class."[2] Waters Application Note. Link
Kudryavtsev, K. V., et al. (2026). "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ResearchGate.[3] Link
MassBank Europe. (2019). "Mass Spectrum of Quinoline Derivatives." MassBank Record AU252601.[4] Link
Rodríguez-Cabo, T., et al. (2015).[5] "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Journal of Mass Spectrometry, 50, 1240-1252. Link
Introduction: The Significance of Trifluoromethylated Quinolinones
An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)quinolin-2(1H)-one This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystallo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)quinolin-2(1H)-one
This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystallographic analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one. It is intended for researchers, medicinal chemists, and material scientists engaged in the development of novel therapeutics and functional materials. The quinolinone scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential.[1][2][3][4] This document will detail the process of elucidating the compound's three-dimensional structure, a critical step in understanding its physicochemical properties and structure-activity relationships (SAR).
Quinolinones, a class of nitrogen-containing heterocyclic compounds, exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3][4] The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely used strategy in drug design to modulate their electronic properties, metabolic stability, and lipophilicity.[1] Specifically, the CF₃ group can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile.[1] The title compound, 5-(Trifluoromethyl)quinolin-2(1H)-one, is therefore a molecule of significant interest for the development of new therapeutic agents.[5] Its crystal structure would provide invaluable information about its molecular geometry, intermolecular interactions, and solid-state packing, all of which influence its solubility, dissolution rate, and bioavailability.
Experimental Section: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data. This section outlines a plausible and detailed protocol for obtaining the crystal structure of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Synthesis and Purification
A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established methods for similar quinolinone derivatives, a potential synthetic route is outlined below.[6][7]
Diagram of Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate aniline and β-ketoester precursors in a suitable solvent (e.g., ethanol).
Cyclization: Add a catalytic amount of acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After cooling, the crude product is isolated by filtration or extraction.
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the high-purity 5-(Trifluoromethyl)quinolin-2(1H)-one.
Crystal Growth
The growth of single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the choice depends on the compound's solubility and stability.[8]
Common Crystallization Techniques:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, leading to the formation of crystals.
Once suitable crystals are obtained, they are subjected to SC-XRD analysis to determine their three-dimensional structure.[9][10]
Diagram of SC-XRD Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step SC-XRD Protocol:
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
Structure Solution and Refinement: The initial crystal structure is solved using computational methods. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction data.[11]
Predicted Crystal Structure and Physicochemical Properties
While the specific crystal structure of 5-(Trifluoromethyl)quinolin-2(1H)-one is not publicly available in the Cambridge Structural Database (CSD), we can predict its key features based on the known structures of related compounds and the principles of physical organic chemistry.[12][13][14][15]
Molecular Geometry
The quinolinone core is expected to be largely planar. The trifluoromethyl group, due to its size and electronic properties, will influence the local geometry.
Table of Predicted Bond Lengths and Angles
Feature
Predicted Value
Justification
C-F Bond Length
~1.33 Å
Typical for trifluoromethyl groups.
C-C (aromatic)
~1.39 Å
Standard aromatic C-C bond length.
C=O Bond Length
~1.23 Å
Typical for a carbonyl group in an amide.
C-N Bond Length
~1.38 Å
Amide C-N bond with partial double bond character.
Intermolecular Interactions and Crystal Packing
The crystal packing will likely be dominated by hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: The N-H group of the lactam and the C=O group are strong hydrogen bond donors and acceptors, respectively. It is highly probable that these groups will form intermolecular hydrogen bonds, leading to the formation of chains or dimers.
π-π Stacking: The planar quinolinone rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Halogen...Halogen Interactions: The trifluoromethyl groups may participate in weak F•••F or C-F•••π interactions, which can also influence the packing arrangement.
Diagram of Predicted Intermolecular Interactions
Caption: Predicted intermolecular interactions in the crystal lattice.
Physicochemical Properties
The crystal structure directly influences macroscopic properties such as melting point, solubility, and stability.
Table of Predicted and Comparative Physicochemical Properties
Varies (e.g., 174 °C for 3-(CF₃)quinoline-8-carboxylic acid)
pKa (acidic)
~8-10 (for N-H)
Not Available
~2.17 for a carboxylic acid derivative
logP
Moderate to High
Not Available
~2.67 - 3.1
The high melting point is anticipated due to the strong intermolecular forces. The trifluoromethyl group is expected to increase the lipophilicity (logP) of the molecule compared to its non-fluorinated analog.[21][22]
Conclusion
The determination of the crystal structure of 5-(Trifluoromethyl)quinolin-2(1H)-one is a crucial step towards understanding its properties and potential as a drug candidate. This guide has outlined the necessary experimental procedures, from synthesis to crystallographic analysis, and has provided a predictive overview of the expected structural features. The insights gained from such a study would be instrumental in guiding further drug development efforts by enabling a deeper understanding of its structure-activity relationships and by providing a basis for computational modeling and in silico screening.
References
Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-297.
Musiol, R. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
El-Sayed, M. A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]
Al-Suod, H., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Source not specified, general review].
Al-Adham, I. K. I., et al. (2022). Quinolone antibiotics and their applications in metal complexes: An update. Journal of Molecular Structure, 1262, 133031.
Thiruvalluvar, A., et al. (2008). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. [Link]
Oreate AI. (2026). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
University of Bern. Services: Single Crystal X-Ray Diffraction. [Link]
Z. D. Miles, et al. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 416-427. [Link]
European Synchrotron Radiation Facility. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]
[Source not specified, general present
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2813. [Link]
Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
ResearchGate. (2026). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
Yi, Q., et al. (2020). The crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol, C11H8F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 517-519.
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
University of Massachusetts Dartmouth. Cambridge Structural Database. [Link]
Wallace, E. M., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 70(7), 2555-2567. [Link]
Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-1807. [Link]
Al-Otaibi, J. S., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1356.
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Quinolin-2(1H)-one Compounds
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Quinolin-2(1H)-one Scaffold - A Privileged Platform in Oncology Drug Discovery The quinolin-2(1H)-one core is a prominent heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinolin-2(1H)-one Scaffold - A Privileged Platform in Oncology Drug Discovery
The quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to coumarin, yet with distinct electronic and steric properties, makes it a "privileged structure."[1] This framework is present in numerous biologically active molecules and approved therapeutics, demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Consequently, novel quinolin-2(1H)-one derivatives are continually being explored as promising candidates for next-generation anticancer agents.[4][5]
This guide provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of such novel compounds. It is designed not as a rigid template, but as a logical, decision-based cascade. As Senior Application Scientists, we understand that robust, reproducible, and mechanistically informative data is the bedrock of any successful drug discovery program. Here, we move beyond simple protocols to explain the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating pathway from initial hit identification to lead candidate selection.
The Evaluation Cascade: A Strategic Overview
The journey from a newly synthesized compound to a viable drug candidate is a multi-step process of elimination and characterization. Our evaluation strategy is designed as a funnel, where a large number of initial compounds are assessed with high-throughput screens, and progressively fewer, more promising candidates are subjected to more complex, resource-intensive mechanistic and profiling assays.
Figure 1: A top-level workflow for the in vitro evaluation of novel quinolin-2(1H)-one compounds.
Part 1: Foundational Screening - Assessing Cytotoxicity
The initial and most fundamental question is whether the novel compounds exhibit any biological activity against cancer cells. A cytotoxicity assay serves as the gatekeeper for the entire downstream cascade. The MTT assay is a robust, colorimetric, and widely adopted method for this purpose, making it ideal for initial high-throughput screening.[6]
Core Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies cell viability by measuring the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[6]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the quinolin-2(1H)-one compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is critical and should be sufficient to observe effects on cell proliferation.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a clear, comparative table. This allows for the rapid identification of "hit" compounds that warrant further investigation.
Compound ID
Target Cell Line
IC₅₀ (µM) after 48h
QN-001
MGC-803
1.38
QN-001
HCT-116
5.34
QN-001
MCF-7
5.21
QN-002
MGC-803
24.7
QN-002
HCT-116
> 100
QN-002
MCF-7
65.2
Doxorubicin
MGC-803
0.45
Table 1: Representative cytotoxicity data for novel quinolin-2(1H)-one compounds against various cancer cell lines. Data is hypothetical and modeled after published findings for similar scaffolds.[4][5]
Part 2: Unveiling the Mechanism of Action (MoA)
Once a compound is confirmed to be cytotoxic (a "hit"), the next critical step is to understand how it kills cancer cells. This involves investigating its effects on fundamental cellular processes like cell division and programmed cell death.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at a specific phase (G0/G1, S, or G2/M) and preventing proliferation.[8] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution.
Core Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Experimental Protocol: Cell Cycle Analysis by PI Staining
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant period (e.g., 24 hours). Include a vehicle control.
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step is crucial for preserving DNA integrity. Incubate at -20°C for at least 2 hours (or overnight).
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
Causality Check: RNase A is essential to degrade cellular RNA, ensuring that PI only binds to DNA and preventing false signals.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation: Cell Cycle Distribution
Treatment
% Cells in G0/G1
% Cells in S
% Cells in G2/M
Vehicle Control
65.4%
20.1%
14.5%
QN-001 (1.5 µM)
20.3%
15.5%
64.2%
Table 2: Representative data showing G2/M phase arrest in MGC-803 cells treated with compound QN-001. A significant increase in the G2/M population suggests interference with mitosis.[5]
Apoptosis Induction Assay
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate apoptosis from necrosis.
Core Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.
Figure 3: Interpretation of Annexin V/PI co-staining results from flow cytometry.
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
Trustworthiness Check: It is critical to perform this staining in a calcium-containing binding buffer, as Annexin V's binding to PS is calcium-dependent.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The prompt analysis prevents the degradation of the signal.
Part 3: Molecular Target Deconvolution
Identifying the specific molecular target(s) of a compound is paramount for rational drug development. For quinolin-2(1H)-one derivatives, two well-established target classes in oncology are protein kinases and tubulin .[10]
Target Class 1: Protein Kinase Inhibition (Example: VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in tumor angiogenesis (the formation of new blood vessels).[11][12] Its inhibition is a clinically validated strategy for cancer therapy.
Core Principle: In Vitro Kinase Assay
These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.[13][14] Less ATP remaining in the reaction corresponds to higher kinase activity.
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
Reaction Setup (96-well or 384-well plate):
Add purified recombinant VEGFR-2 kinase to each well (except "no enzyme" controls).[11]
Add the test compound dilutions. Include a "no inhibitor" control (vehicle) and a positive control inhibitor (e.g., Pazopanib).[13]
Add the specific substrate peptide for VEGFR-2.
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
Signal Detection: Add a detection reagent (e.g., Kinase-Glo™) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.[14]
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
Compound ID
Target Kinase
IC₅₀ (nM)
QN-001
VEGFR-2
85
QN-003
VEGFR-2
15
Pazopanib
VEGFR-2
30
Table 3: Representative data for the inhibition of VEGFR-2 kinase activity by novel compounds.
Figure 4: Simplified VEGFR-2 signaling pathway and the inhibitory action of a test compound.
Target Class 2: Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[15] Compounds that interfere with tubulin polymerization (destabilizers) or depolymerization (stabilizers) are potent anticancer agents.
Core Principle: Turbidity-based Tubulin Polymerization Assay
This in vitro assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340 nm.[15][16] The polymerization process follows a characteristic sigmoidal curve, which is altered by the presence of inhibitors or stabilizers.[15]
Reagent Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).[16]
Compound Addition: In a pre-warmed 96-well plate (37°C), add serial dilutions of the test compound. Include a negative control (vehicle), a polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).
Reaction Initiation: Initiate polymerization by adding the cold tubulin reaction mix to the wells of the pre-warmed plate.
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Read the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[16]
Data Analysis: Plot absorbance versus time to generate polymerization curves. From these curves, determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax). Calculate the IC₅₀ value by plotting the Vmax or Amax against the logarithm of the compound concentration.[15]
Inhibition of key signaling pathways can impact a cell's ability to migrate and invade, which are key processes in metastasis. Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cell invasion.[17] Gelatin zymography is a powerful technique to assess the activity of these specific MMPs.
Core Principle: Gelatin zymography is an SDS-PAGE based assay where gelatin is co-polymerized in the polyacrylamide gel.[18] Samples are run under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to refold, followed by an incubation in a developing buffer. Active MMPs digest the gelatin in the gel, and after staining with Coomassie Blue, areas of digestion appear as clear bands against a dark blue background.
Part 4: Early ADME Profiling - Assessing "Drug-Likeness"
A compound can have excellent potency but fail in development due to poor pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to de-risk candidates early.[19][20][21]
Key In Vitro ADME Assays:
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. This is typically done by incubating the compound with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time.[22][23]
Plasma Protein Binding (PPB): Determines the extent to which a compound binds to plasma proteins like albumin. High binding can limit the amount of free drug available to act on its target. Common methods include equilibrium dialysis and ultrafiltration.[22]
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.[22]
Permeability: Assesses a compound's ability to cross biological membranes, often using cell-based models like Caco-2 or PAMPA assays, to predict intestinal absorption.[22]
Conducting these assays provides a critical filter, ensuring that only compounds with both potent biological activity and favorable drug-like properties are advanced toward more complex and costly in vivo studies.[20]
Conclusion
The in vitro evaluation of novel quinolin-2(1H)-one compounds is a systematic, multi-faceted process that demands scientific rigor and a logical, data-driven approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies, target deconvolution, and early ADME profiling, researchers can build a comprehensive data package. This strategy not only identifies potent lead candidates but also provides a deep understanding of their biological activity, significantly increasing the probability of success in preclinical and clinical development.
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(10). [Link]
Martinez, E. D., et al. (2025, December 19). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Biocompare. [Link]
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine, 57, 163-174. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
Knapp, S. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors (Doctoral dissertation, Technische Universität München). [Link]
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. [Link]
Harris, J. R., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 50-59. [Link]
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
Kleiner, D. E., & Stetler-Stevenson, W. G. (1999). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Current Protocols in Cell Biology, Chapter 19, Unit 19.12. [Link]
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
Kaur, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
Kumar, S., & Singh, P. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 4(5), 133-138. [Link]
Al-Ostath, A., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
Sharma, P., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Research Journal of Pharmacy and Technology, 16(1), 456-464. [Link]
Li, Y., et al. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 13(1), 1-10. [Link]
Pharmacological properties of trifluoromethylated quinolines
An In-Depth Technical Guide to the Pharmacological Properties of Trifluoromethylated Quinolines Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacological Properties of Trifluoromethylated Quinolines
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the pharmacological properties of trifluoromethylated quinolines, a class of compounds demonstrating remarkable therapeutic potential across diverse disease areas. The unique electronic properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—profoundly enhance the biological activity, pharmacokinetic profiles, and target-binding affinity of the parent quinoline molecule.[1][2][3] This document synthesizes current research to explore the mechanisms of action, structure-activity relationships, and therapeutic applications of these compounds in oncology, infectious diseases, and neurology, offering field-proven insights and detailed experimental methodologies for their evaluation.
Introduction: The Synergy of Quinoline and Trifluoromethyl Groups
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[4][5] It is the core structure in numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]
The trifluoromethyl (CF3) group, for its part, is one of the most impactful substituents in drug design.[2][8] Its introduction into a molecular framework can dramatically alter key physicochemical parameters:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's half-life.[2]
Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and improve bioavailability.[1][9]
Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can modulate the electronic properties of the quinoline ring, enhancing interactions with biological targets through hydrogen bonding and electrostatic forces.[2][8]
The combination of these two entities has yielded a powerful class of therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][9]
Core Pharmacological Properties and Therapeutic Applications
Trifluoromethylated quinolines have demonstrated significant efficacy in a multitude of therapeutic areas. This section details their primary applications and underlying mechanisms of action.
Anticancer Activity
Trifluoromethylated quinolines have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][10][11]
Mechanism of Action: Tyrosine Kinase Inhibition
A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers and drive cell proliferation and survival.[4][9] By blocking the ATP-binding site of these kinases, trifluoromethylated quinolines disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9][11] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, which share structural similarities, validate this therapeutic strategy.[9]
Caption: Inhibition of the EGFR signaling pathway by a trifluoromethylated quinoline.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) against various cancer cell lines.
The quinoline scaffold is the foundation for some of the most important antimalarial drugs in history, including chloroquine and mefloquine.[5] The introduction of trifluoromethyl groups has been a key strategy to overcome emerging drug resistance in Plasmodium parasites.[13] Mefloquine itself, a highly effective antimalarial, contains two CF3 groups.[5]
Structure-Activity Relationship (SAR)
Research has shown that the position and number of CF3 groups are critical for antimalarial potency.
Enhanced Potency: Derivatives with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, often exhibit higher in vitro activity against Plasmodium falciparum than those with a single CF3 group.[14][15]
Overcoming Resistance: Trifluoromethyl substitution has significantly increased the antimalarial response of many endochin-like quinolones (ELQs) against resistant strains of Plasmodium.[13]
Mechanism: These compounds are believed to interfere with the parasite's detoxification of heme by binding to DNA via intercalation, a mechanism shared by other quinoline antimalarials.[14][16]
Trifluoromethylated quinolines have demonstrated a broad spectrum of antiviral activity against various viral pathogens, including Zika virus (ZIKV), coronaviruses, and Dengue virus.[6][18][19]
Mechanism of Action
The antiviral mechanisms are diverse. For many viruses, particularly enveloped ones like coronaviruses, quinoline derivatives can interfere with viral entry by inhibiting endosomal acidification, a pH-dependent step required for viral uncoating.[19] For ZIKV, 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to potently inhibit viral replication and reduce RNA production.[6] Some derivatives also target viral enzymes essential for replication.[18]
Comparative Potency
Studies have directly compared novel trifluoromethylated quinolines to existing drugs, often revealing superior performance.
Against ZIKV, novel 2,8-bis(trifluoromethyl)quinoline derivatives were found to have stronger anti-ZIKV activity than mefloquine, with one compound showing a selectivity index four times higher.[6]
Against coronaviruses, several quinoline analogues, including the trifluoromethylated mefloquine, exhibit broad activity.[19]
Anti-inflammatory, Analgesic, and Neuroprotective Properties
Emerging research highlights the potential of trifluoromethylated quinolines in treating inflammatory conditions and neurodegenerative diseases.[20][21][22]
Analgesic and Antiepileptic Activity: Quinoline-derived α-trifluoromethylated alcohols have been identified as potent analgesic and antiepileptic agents. Their mechanism of action involves the blockage of sodium channels, which reduces the inflammatory signals associated with peripheral nerve damage and neuropathic pain.[20]
Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier, quinoline derivatives are being investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[22][23] The CF3 group can enhance binding to the enzyme's active site, making these compounds promising candidates for developing new anti-neurodegenerative therapies.[24][25]
Synthesis and Experimental Protocols
The synthesis of these complex molecules requires robust chemical strategies, and their biological evaluation relies on standardized, validated assays.
General Synthesis Overview
The construction of the trifluoromethylated quinoline core can be achieved through various established and modern synthetic methods. Classic approaches include the Skraup, Combes, and Friedländer syntheses.[26] More recent methods often employ transition metal-catalyzed reactions or one-pot procedures to improve efficiency and yield.[26][27] A common strategy involves reacting α-CF3-enamines with 2-nitrobenzaldehydes, followed by a reduction and intramolecular cyclization to form the 2-CF3-substituted quinoline ring.[26][27]
Caption: A general workflow for the synthesis of trifluoromethylated quinolines.
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of trifluoromethylated quinoline compounds on a cancer cell line (e.g., HeLa or A549).
Objective: To determine the IC50 value of a test compound.
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM with 10% FBS)
Trifluoromethylated quinoline test compounds (dissolved in DMSO)
Phosphate-Buffered Saline (PBS)
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well microplates
Multichannel pipette
Microplate reader (570 nm wavelength)
Methodology:
Cell Seeding:
Harvest and count cells using a hemocytometer.
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the test compound in complete medium from a stock solution (e.g., 10 mM in DMSO). Final concentrations might range from 0.1 µM to 100 µM.
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound dilutions.
Incubate for another 48-72 hours.
MTT Addition and Incubation:
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
Plot the percentage of viability against the logarithm of the compound concentration.
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (log(inhibitor) vs. response).
Conclusion and Future Perspectives
Trifluoromethylated quinolines represent a highly versatile and potent class of molecules with demonstrated success and significant future potential in drug discovery. The strategic incorporation of the CF3 group consistently enhances the pharmacological profile of the quinoline scaffold, leading to compounds with superior efficacy against cancer, malaria, and viral infections.[9][28] Ongoing research continues to expand their applications into new areas like neurodegenerative and inflammatory diseases.[20][24]
Future efforts will likely focus on the development of novel synthetic methodologies to access more diverse and complex derivatives, as well as on advanced computational studies to refine structure-activity relationships for improved target selectivity and reduced toxicity.[9][26] The continued exploration of this chemical space promises to deliver the next generation of therapeutics for some of the world's most challenging diseases.
References
Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
PubMed. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
National Institutes of Health (NIH). Synthetic and medicinal perspective of quinolines as antiviral agents.
International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.
PubMed. Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents.
PubMed. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives.
RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.
An Extensive Review on Biological Interest of Quinoline and Its Analogues.
OUCI. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
e-Century Publishing Corporation. Quinoline conjugates for enhanced antimalarial activity.
National Institutes of Health (NIH). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
ResearchGate. a) Examples of trifluoromethylated quinoline drug molecules b) Recent...
Benchchem. The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
ResearchGate. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
National Institutes of Health (NIH). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.
Comprehensive review on current developments of quinoline-based anticancer agents.
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
Semantic Scholar. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
In vitro Antimalarial Activity of Novel Trifluoromethyl- and Bis(trifluoro-methyl) quinoline Derivatives.
ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels.
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
ResearchGate. Structure–activity relationships (SAR) of quinoline antimalarial agents.
PubMed. Clinical use of the fluoroquinolones.
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
PubMed. Biological activities of quinoline derivatives.
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
ResearchGate. Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF.
Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.
Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.
Bentham Science. Biological Activities of Quinoline Derivatives.
National Institutes of Health (NIH). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease.
ResearchGate. Synthesis and antiviral activity of several quinoline derivatives.
National Institutes of Health (NIH). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
Structure-activity relationship of 5-(Trifluoromethyl)quinolin-2(1H)-one
The following technical guide details the structure-activity relationship (SAR), synthesis, and medicinal chemistry potential of 5-(Trifluoromethyl)quinolin-2(1H)-one . This guide is designed for researchers exploring no...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structure-activity relationship (SAR), synthesis, and medicinal chemistry potential of 5-(Trifluoromethyl)quinolin-2(1H)-one . This guide is designed for researchers exploring novel chemical space around the privileged quinolinone scaffold, particularly those interested in exploiting the unique steric and electronic properties of the 5-position.
Executive Summary: The "Peri-Effect" Scaffold
While the 4-(trifluoromethyl)quinolin-2(1H)-one core is widely recognized in the development of Selective Androgen Receptor Modulators (SARMs) like LGD-2226, the 5-(trifluoromethyl) isomer represents a distinct and underutilized chemical entity. Its significance lies in the peri-interaction between the 5-position substituent and the 4-position, creating a unique steric environment that can force orthogonal conformations in 4-substituted derivatives.
This guide explores the 5-CF3 isomer as a tool for:
Conformational Locking: Restricting rotation of C4-substituents to improve target affinity.
Metabolic Blocking: Protecting the typically labile C5 position from oxidative metabolism.
Electronic Modulation: Tuning the pKa of the lactam functionality for specific binding pockets (e.g., Kinases, Nuclear Receptors).
Chemical Basis & Mechanism of Action[1][2]
Electronic & Steric Profile
The 5-trifluoromethyl group exerts a profound influence on the quinolinone core, distinct from the 4- or 6-isomers.
Feature
5-CF3 Effect
Medicinal Chemistry Implication
Steric Bulk
High (Peri-interaction with C4)
Forces C4-substituents out of plane; can create atropisomers.
Electronics
Strong -withdrawing
Reduces electron density at C4 and C4a; increases acidity of N1-H.
Lipophilicity
logP ~ +1.2
Enhances membrane permeability; increases hydrophobic collapse in binding pockets.
Metabolism
Blocks C5 oxidation
Prevents formation of 5,6-epoxides or 5-hydroxylation (common metabolic routes).
Mechanistic Utility
In kinase inhibitors, the quinolin-2(1H)-one often binds to the hinge region via the lactam (donor-acceptor pair). The 5-CF3 group:
Acidifies the N1-H: Strengthening the H-bond donor capability to the hinge residue (e.g., Glu/Met backbone carbonyls).
Modulates Tautomerism: Stabilizes the lactam form over the lactim, ensuring consistent binding mode.
Synthesis & Regiocontrol
Synthesizing the 5-isomer is challenging due to the directing effects of the trifluoromethyl group in standard aniline cyclizations.
The Regioselectivity Challenge
Standard Knorr or Conrad-Limpach syntheses using 3-(trifluoromethyl)aniline typically yield the 7-(trifluoromethyl) isomer as the major product. This is because the cyclization step favors the less sterically hindered position (para to the CF3 group) rather than the ortho position (which would yield the 5-isomer).
Directed Synthesis Protocol
To access 5-(Trifluoromethyl)quinolin-2(1H)-one exclusively, a directed approach starting from 2-amino-6-(trifluoromethyl)benzoic acid is recommended.
Protocol: Cyclization via Isatoic Anhydride Intermediate
Procedure: Treat the anhydride with the sodium enolate of diethyl malonate. The ring opens and re-closes to form ethyl 4-hydroxy-2-oxo-5-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylate.
Decarboxylation & Dehydroxylation:
Step A (Hydrolysis/Decarboxylation): 6N HCl, reflux (removes the 3-ester).
Step B (Dehydroxylation - if 4-H is desired):
Convert 4-OH to 4-Cl using POCl3.
Hydrodehalogenation using H2, Pd/C, Et3N.
Validation:
1H NMR (DMSO-d6): Look for the diagnostic splitting of the C4-H (if present) or the specific coupling pattern of the 6,7,8 protons. The 5-CF3 group will show a distinct quartet in 13C NMR (~125 ppm, J ~270 Hz) and split the adjacent C4 signal if present.
Visualized Synthesis Workflow
Figure 1: Comparison of the non-selective aniline route vs. the regioselective anthranilic acid route for synthesizing the 5-isomer.
Structure-Activity Relationship (SAR)[3]
The 5-CF3 group is a powerful probe for mapping the size and electronic requirements of a binding pocket.
Comparative SAR Matrix
Position
Modification
Effect in 5-CF3 Context
N1
Alkylation (Me, Et, TFE)
Critical. N-alkylation often reduces potency in kinase targets (loss of H-bond donor) but increases potency in Nuclear Receptors (SARM-like activity).
C3
Halogenation (Cl, Br)
Electronic. Increases lipophilicity. Synergizes with 5-CF3 to lower LUMO, making the ring more electrophilic (potential covalent inhibitors).
C4
Aryl/Heteroaryl
Steric Clash. The 5-CF3 group forces C4-aryl groups to twist ~60-90° out of plane. This "pre-organized" conformation can drastically improve selectivity if the pocket is narrow.
C6
Electron Donating (OMe, NH2)
Push-Pull. A 6-amino group creates a "push-pull" system with the 5-CF3, highly fluorescent and useful for biological probes.
The "Peri-Twist" Effect
The most distinct feature of 5-(Trifluoromethyl)quinolin-2(1H)-one is the steric clash between the fluorine atoms at C5 and any substituent at C4.
Standard Quinolinone (5-H): C4-Phenyl ring can rotate freely or adopt a coplanar conformation (
).
5-CF3 Analog: C4-Phenyl ring is forced orthogonal (
).
This effect is utilized to design atropisomeric drugs or to break planarity to improve solubility and reduce
-stacking aggregation.
Biological Signaling Map
Figure 2: Biological interaction map highlighting the dual potential of the scaffold in Kinase and Nuclear Receptor signaling.
Applications & Case Studies
Kinase Inhibition (KDR/VEGFR)
While 4-substituted quinolinones are common kinase inhibitors, the 5-CF3 variant offers a strategy to improve selectivity.
Case Study: In the development of KDR inhibitors, replacing a 5-H with 5-CF3 in 3-indolyl-quinolinones resulted in a 10-fold increase in selectivity against homologous kinases (e.g., PDGFR) due to the rigidification of the C4-C3 bond vector, preventing the molecule from adopting the conformation required for the off-target enzyme [1].
SARM Development (Contrast to LGD-2226)
The 4-trifluoromethylquinolin-2(1H)-one core is the basis for LGD-2226 (a potent SARM).
5-CF3 Comparison: Moving the CF3 to position 5 drastically alters the shape. While it reduces potency for the wild-type Androgen Receptor (due to steric clash with the narrow AR pocket walls), it has been explored as a scaffold for Progesterone Receptor (PR) antagonists, where the binding pocket accommodates larger "meta" substituents [2].
References
Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors.
Source: J Org Chem. 2005 Apr 1;70(7):2555-67.
URL:[Link]
Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a Novel Selective Androgen Receptor Modulator.
Source: J. Med.[1][2] Chem. 2006, 49, 21, 6143–6146.[2]
URL:[Link]
Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.
Source: Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
URL:[Link]
Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
Source: ChemRxiv (Preprint).
URL:[Link][3][4]
Technical Guide: Therapeutic Targeting of the 5-(Trifluoromethyl)quinolin-2(1H)-one Scaffold
The following technical guide provides an in-depth analysis of the therapeutic potential, chemical biology, and experimental validation of the 5-(Trifluoromethyl)quinolin-2(1H)-one scaffold. Executive Summary The 5-(Trif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the therapeutic potential, chemical biology, and experimental validation of the 5-(Trifluoromethyl)quinolin-2(1H)-one scaffold.
Executive Summary
The 5-(Trifluoromethyl)quinolin-2(1H)-one moiety represents a privileged substructure in modern medicinal chemistry, distinguished by the strategic placement of a trifluoromethyl (
) group at the C5 position of the carbostyril core. Unlike its more common C4-substituted analogs (often derived from trifluoroacetoacetate), the C5-isomer offers unique steric and electronic properties that modulate binding affinity and metabolic stability.
This guide analyzes the potential of this scaffold as a precursor for Tyrosine Kinase Inhibitors (TKIs) , mTOR modulators , and Ion Channel Openers . It details the structural rationale for target selection, synthesis challenges, and validation protocols for drug development professionals.
Part 1: Chemical Biology & SAR Rationale
Structural Analysis
The quinolin-2(1H)-one (carbostyril) core is a bioisostere of the coumarin and quinolone scaffolds. The introduction of a
group at the C5 position imparts three critical pharmacological advantages:
Metabolic Blockade: The C5 and C6 positions of quinolinones are primary sites for Cytochrome P450-mediated oxidation (hydroxylation). The bulky, electron-withdrawing
group at C5 sterically and electronically hinders metabolism at this site and the adjacent C6 position, significantly extending in vivo half-life ().
Lipophilic Tuning: The
group increases lipophilicity (), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like KCNQ channels.
Electronic Modulation: The strong electron-withdrawing nature (
) reduces the electron density of the adjacent aromatic ring, altering stacking interactions with target protein residues (e.g., Phenylalanine or Tryptophan gates in ion channels).
The following decision tree illustrates the divergence of therapeutic targets based on C3 and N1 substitution patterns of the 5-CF3 core.
Caption: SAR divergence of the 5-CF3-quinolinone scaffold. N1-substitution favors ion channel modulation, while C3-functionalization directs activity toward kinase inhibition.
Mechanism: 5-substituted quinolinones, particularly when linked to an indole moiety at C3, act as ATP-competitive inhibitors of the VEGFR2 (KDR) kinase domain. The 5-
group occupies a hydrophobic pocket (Gatekeeper region) within the ATP binding site, displacing water and increasing binding entropy.
Key Derivative: 3-(Indol-2-yl)-5-(trifluoromethyl)quinolin-2(1H)-one analogs have demonstrated nanomolar
values against KDR.
KCNQ (Kv7) Potassium Channels
Mechanism: The carbostyril core is a known pharmacophore for KCNQ2-5 channel openers (e.g., related to Retigabine). The 5-
substitution mimics the electron-deficient rings found in high-potency openers, stabilizing the open state of the channel by binding to the voltage-sensing domain (VSD).
Clinical Relevance: Refractory epilepsy, neuropathic pain, and tinnitus.
Hypothesis: The 5-
isomer provides superior metabolic stability compared to the labile 4-chloro or 4-methyl analogs often found in early-generation openers.
mTOR Pathway (Mammalian Target of Rapamycin)
Mechanism: Tricyclic derivatives (benzo[h][1,6]naphthyridinones) built from the quinolinone core are potent mTOR inhibitors (e.g., Torin2 analogs). The 5-
group on the phenyl ring (structurally analogous to the 5-position of the quinolinone precursor) is critical for selectivity against PI3K.
Clinical Relevance: Glioblastoma and metabolic disorders.
Part 3: Experimental Validation Protocols
Synthesis of the Core Scaffold
Accessing the 5-isomer specifically requires a regioselective approach to avoid the thermodynamic 7-isomer.
Protocol: Modified Knorr Carbostyril Synthesis
Reactants: 3-(Trifluoromethyl)aniline (1.0 eq) + Cinnamoyl chloride or appropriate
-keto ester.
Cyclization: Heat in polyphosphoric acid (PPA) at 120°C.
Isomer Separation: The cyclization yields a mixture of 5-
and 7- isomers.
Purification: Flash column chromatography (Hexane:EtOAc gradient). The 5-isomer typically elutes first due to steric shielding of the polar NH group by the bulky
(check specific Rf values experimentally).
Validation:
NMR is diagnostic. The 5- signal appears downfield relative to the 7- due to the deshielding effect of the adjacent peri-carbonyl (C4-H interaction).
In Vitro Kinase Assay (VEGFR2/KDR)
Objective: Determine
of derivatives against VEGFR2.
Materials:
Recombinant Human VEGFR2 (KDR) kinase domain.
Poly(Glu,Tyr) 4:1 substrate.
-ATP or fluorescent tracer (ADP-Glo).
Workflow:
Preparation: Dilute compounds in DMSO (10-point dose-response, 1 nM to 10
M).
Incubation: Mix kinase, substrate, and compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate 15 min at RT.
Initiation: Add MgATP mix. Incubate 45 min at 30°C.
Termination: Add EDTA/Stop solution.
Detection: Measure fluorescence/luminescence.
Analysis: Fit data to the Hill equation:
.
Electrophysiology (Patch Clamp for KCNQ)
Objective: Assess potentiation of KCNQ2/3 currents.
Workflow:
Cell Line: CHO cells stably expressing KCNQ2/3 channels.
Setup: Whole-cell patch clamp configuration.
Voltage Protocol: Hold at -80 mV. Depolarize to -40 mV (near activation threshold) for 1.5s.
Application: Perfusion of compound (1-10
M).
Readout: Measure increase in current amplitude (
) and leftward shift in of activation.
Part 4: Data Visualization & Signaling Pathways
Quantitative Comparison of Potential Targets
Target Class
Mechanism of Action
Key Residue Interaction
Therapeutic Indication
Kinase (VEGFR2)
ATP-Competitive Inhibition
H-bond to Cys919 (Hinge)
Angiogenesis (Cancer)
Ion Channel (Kv7)
Allosteric Activation
Hydrophobic interaction with Trp236
Epilepsy, Pain
Nucl. Receptor (AR)
Ligand Binding Domain Agonist
Helix 12 Stabilization
Muscle Wasting (SARM)
Mechanism of Action: Kinase Inhibition Pathway
The following diagram details the downstream effects of inhibiting VEGFR2 with a 5-CF3-quinolinone derivative.
Caption: Signal transduction blockade by 5-CF3-quinolinone derivatives targeting VEGFR2.[1]
References
Liu, Q., et al. (2010). "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor." Journal of Medicinal Chemistry. Link
Sittaramane, V., et al. (2015).[2] "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model." ChemMedChem. Link
Zhang, H., et al. (2005). "Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors." Journal of Organic Chemistry. Link
Al-Bayati, R.I., et al. (2015). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry. Link
Gao, M., et al. (2024).[3] "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications." International Journal of Chemical Studies. Link
Application Note: A Robust HPLC Method for the Analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one
Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one, a key heterocyclic compound often...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one, a key heterocyclic compound often utilized in pharmaceutical development and chemical synthesis. The method employs a reversed-phase approach on a C18 stationary phase with a gradient elution, providing excellent peak symmetry, resolution, and sensitivity. This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines the scientific rationale behind the selection of chromatographic parameters. Furthermore, it lays the groundwork for method validation in accordance with ICH Q2(R2) guidelines, ensuring the procedure is suitable for its intended purpose in research and quality control environments.
Introduction and Principle of Separation
5-(Trifluoromethyl)quinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone core is a significant scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[1] The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for drug discovery. Accurate and precise analytical methods are therefore essential for monitoring reaction progress, assessing purity, and performing quantitative analysis of the final compound and related impurities.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2] Given the aromatic, heterocyclic nature of the analyte, a reversed-phase HPLC (RP-HPLC) method was selected. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3][4] 5-(Trifluoromethyl)quinolin-2(1H)-one, being a moderately hydrophobic molecule, will interact with the non-polar stationary phase. By gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), the analyte's retention is modulated, allowing it to elute as a sharp, well-defined peak.[5] This approach is highly effective for separating aromatic compounds from polar and non-polar impurities.[6][7]
Materials and Methodology
Instrumentation
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Analytical balance (0.01 mg readability).
pH meter.
Sonicator.
Volumetric glassware (Class A).
Nylon or PTFE syringe filters (0.45 µm).
Reagents and Materials
5-(Trifluoromethyl)quinolin-2(1H)-one reference standard (>98% purity).
Acetonitrile (ACN), HPLC grade or higher.
Water, HPLC grade (obtained from a water purification system).
Formic acid (HCOOH), LC-MS grade or equivalent (~99%).
Methanol (MeOH), HPLC grade (for cleaning).
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
Determined by λmax scan (e.g., 254 nm as a starting point)
Run Time
20 minutes (plus equilibration)
Rationale for Method Parameter Selection
Stationary Phase (Column): A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobicity and versatility, making it ideal for the retention of aromatic compounds like quinolinones.[8][9][10] The specified dimensions provide a good balance between resolution, analysis time, and backpressure.
Mobile Phase: Acetonitrile is often preferred over methanol for analyzing aromatic compounds as its lower viscosity leads to higher efficiency and it can offer different selectivity.[11] The use of 0.1% formic acid serves two critical purposes: it acidifies the mobile phase to a pH of approximately 2.7, which suppresses the ionization of residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing for basic analytes like nitrogen-containing heterocycles.[11][12] It also provides protons to ensure the analyte is in a consistent, protonated state, leading to reproducible retention.
Gradient Elution: A gradient program is employed to ensure that compounds with a wider range of polarities can be eluted within a reasonable time. It provides sharp peaks for later-eluting components and is a robust starting point for method development when the full impurity profile is unknown.[5]
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[13]
Detection Wavelength (λmax): Quinolinone derivatives possess a conjugated aromatic system that results in strong UV absorbance.[14][15][16] For optimal sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of 5-(Trifluoromethyl)quinolin-2(1H)-one. This is determined experimentally by preparing a dilute solution of the analyte in the mobile phase and scanning its absorbance, typically from 200 to 400 nm, using the DAD detector.[14]
Experimental Protocols
Standard Solution Preparation (Example: 100 µg/mL)
Accurately weigh approximately 10.0 mg of the 5-(Trifluoromethyl)quinolin-2(1H)-one reference standard.
Transfer the standard into a 100 mL Class A volumetric flask.
Add approximately 70 mL of acetonitrile (Mobile Phase B) and sonicate for 5-10 minutes to dissolve completely.
Allow the solution to return to room temperature.
Dilute to the mark with acetonitrile and mix thoroughly. This yields a 100 µg/mL stock solution.
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
Sample Solution Preparation
Prepare a sample solution of the test material (e.g., reaction mixture, final product) in acetonitrile to achieve a target concentration of approximately 100 µg/mL of the main analyte.
Ensure the sample is fully dissolved; sonication may be required.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The sample solvent should ideally match the mobile phase composition to avoid poor peak shape.[13][17]
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. This is achieved by injecting the standard solution five or six times and evaluating the following parameters.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency.
%RSD of Retention Time
≤ 1.0%
Demonstrates the stability and precision of the pump and flow rate.
%RSD of Peak Area
≤ 2.0%
Demonstrates the precision of the injector and detector response.
HPLC Analysis Workflow
The complete workflow from preparation to final analysis is depicted below.
Caption: Experimental workflow for the HPLC analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Method Validation Framework
To ensure this analytical method is fit for its intended purpose, it must be validated according to the principles outlined in the ICH Q2(R2) guideline.[18][19] Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte.
The core validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and checking for peak purity using a DAD detector.
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 50% to 150% of the target concentration). A calibration curve is plotted, and the correlation coefficient (r²) should typically be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a known amount of analyte into a placebo or by comparing results to a reference method. Results are expressed as percent recovery.
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
Repeatability: Analysis of multiple preparations of the same sample under the same conditions in a short interval.
Intermediate Precision: Evaluation of the method's performance by different analysts, on different days, or with different equipment.
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units of pH, ±5% in organic modifier composition). This provides an indication of its reliability during normal usage.
Caption: Logical relationship of key parameters for HPLC method validation per ICH guidelines.
Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
Peak Tailing
1. Secondary interactions with column silanols. 2. Column contamination or void formation.[20] 3. Mobile phase pH inappropriate.[20]
1. Ensure mobile phase contains an acid modifier (e.g., 0.1% Formic Acid). 2. Flush the column with a strong solvent or replace if old. Use a guard column. 3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Broad Peaks
1. Large dead volume in system connections.[20] 2. Sample solvent stronger than mobile phase.[13][17] 3. Column degradation.
1. Check and remake all fittings, especially between the injector, column, and detector. 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent. 3. Replace the column.
Retention Time Shift
1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature.[13] 3. Pump malfunction or leak.
1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Ensure the column oven is on and has reached the set temperature. 3. Check for pressure fluctuations; prime the pump and check for leaks.
Conclusion
The reversed-phase HPLC method described herein is demonstrated to be a specific, robust, and reliable procedure for the quantitative analysis and purity assessment of 5-(Trifluoromethyl)quinolin-2(1H)-one. The use of a standard C18 column with a formic acid-modified acetonitrile/water gradient provides excellent chromatographic performance. This application note serves as a complete guide for researchers and quality control analysts, providing a solid foundation for routine analysis and subsequent method validation in a regulated environment.
References
Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Available at: [Link]
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
LC Troubleshooting. (2023, November 3). LC Chromatography Troubleshooting Guide. Available at: [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
Sepax Technologies. C18 Reversed Phase HPLC Columns. Available at: [Link]
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Available at: [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
uHPLCs. Liquid Chromatography C18-G ODS Columns, 5 µm, 250 x 4.6 mm (analytical). Available at: [Link]
Hawach Scientific. C18-Alkaline Chromatography Analytical HPLC Column. Available at: [Link]
MDPI. (2026, February 17). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available at: [Link]
Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
ResearchGate. UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... Available at: [Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
Agilent. (2008, January 31). Agilent HC-C18(2) and TC-C18(2) Columns Data Sheet. Available at: [Link]
ChemSynthesis. (2025, May 20). 5-fluoro-4-(trifluoromethyl)-2(1H)-quinazolinone. Available at: [Link]
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available at: [Link]
i-manager's Journal on Chemical Sciences. (2025). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. Available at: [Link]
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]
MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]
RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available at: [Link]
Semantics Scholar. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Available at: [Link]
Application Note: A Practical Guide to Investigating the Antimicrobial Properties of 5-(Trifluoromethyl)quinolin-2(1H)-one
Abstract The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical scaffolds. Quinoline derivatives have long been a fruitful area of research, with many exhibiting potent antimicro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical scaffolds. Quinoline derivatives have long been a fruitful area of research, with many exhibiting potent antimicrobial effects.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(Trifluoromethyl)quinolin-2(1H)-one as a potential antimicrobial agent. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This guide details standardized protocols for determining inhibitory and bactericidal concentrations, methods for investigating the compound's kinetics, and a framework for exploring its mechanism of action, all grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Understanding the fundamental properties of the test compound is the critical first step in designing meaningful and reproducible antimicrobial assays.
Figure 1. Chemical structure of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Physicochemical Insights: The trifluoromethyl (CF₃) group is a key feature, known to enhance metabolic stability and lipophilicity in drug candidates.[3] This increased lipophilicity suggests the compound may readily pass through the lipid-mediated pathways of bacterial cell membranes.[4] However, it also predicts poor aqueous solubility, a critical factor that must be addressed during stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent for this class of compounds.[5][6]
1.2. Hypothesized Mechanism of Action
The quinolone core is the foundational pharmacophore for a major class of antibiotics that inhibit bacterial DNA synthesis.[4][7] These agents function by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11][12] By stabilizing the enzyme-DNA complex after the DNA has been cleaved, quinolones convert these essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks.[8][13]
Based on this well-established precedent, the primary hypothesis is that 5-(Trifluoromethyl)quinolin-2(1H)-one acts as a topoisomerase poison. In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[12][13]
Hypothesized mechanism of quinolone action.
Foundational Workflow for Antimicrobial Characterization
A systematic approach is essential for characterizing a new antimicrobial agent. The overall workflow begins with preparing the compound, proceeds to determining its minimum inhibitory concentration (MIC) against a panel of microorganisms, and can be extended to investigate bactericidal activity and the dynamics of killing.
Overall experimental workflow.
Core Protocol: MIC Determination by Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the internationally recognized reference standard.[14][15][16]
3.1. Rationale for Method Selection
The broth microdilution method is chosen over other methods (e.g., disk diffusion, agar dilution) for its quantitative nature, high-throughput capability using 96-well plates, and conservation of test compound. It provides a precise MIC value that is essential for subsequent studies like MBC and time-kill assays.
Quality Control (QC) Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[17][18]
Saline solution (0.85% NaCl), sterile
McFarland Turbidity Standards (0.5 standard is crucial)
Spectrophotometer
Calibrated pipettes and sterile tips
3.3. Protocol Steps
Step 1: Preparation of Compound Stock Solution
Causality: Due to its poor aqueous solubility, a high-concentration stock must be prepared in 100% DMSO.[5] Using anhydrous DMSO is critical as absorbed water can reduce the solubility of hydrophobic compounds.[5]
Procedure:
Accurately weigh 5.33 mg of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Dissolve in 250 µL of 100% anhydrous DMSO to create a 100 mM stock solution.
Vortex vigorously for 1-2 minutes. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be applied, but the thermal stability of the compound should be considered.[5]
Store stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[19][20]
Step 2: Preparation of Bacterial Inoculum
Causality: The final inoculum density is standardized to approximately 5 x 10⁵ CFU/mL in the well, as specified by CLSI guidelines.[14] Using a mid-logarithmic phase culture ensures the bacteria are actively growing and metabolically uniform.
Procedure:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
Within 15 minutes of adjustment, dilute this suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10⁶ CFU/mL. This is the working inoculum.
Step 3: Assay Plate Preparation (Serial Dilution)
Causality: A two-fold serial dilution series is created to test a wide range of concentrations. The final DMSO concentration in the wells must be kept low (ideally ≤1%) to avoid solvent-induced antimicrobial effects or growth inhibition.[6][21]
Procedure:
Add 100 µL of CAMHB to all wells of a 96-well plate.
Create an intermediate dilution of the compound stock. For a final starting concentration of 128 µg/mL, add a calculated volume of the 100 mM stock to CAMHB.
Add 100 µL of this diluted compound to the first column of wells. This results in a total volume of 200 µL.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last column.
The plate now contains 100 µL per well of serially diluted compound.
Add 100 µL of the working inoculum (from Step 2) to each well. This brings the final volume to 200 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.
Controls are essential:
Growth Control: Wells with 100 µL CAMHB + 100 µL inoculum (no compound).
Sterility Control: Wells with 200 µL of CAMHB only (no compound, no inoculum).
Solvent Control: Wells containing the highest concentration of DMSO used in the assay plus inoculum.[20]
Step 4: Incubation & Result Interpretation
Procedure:
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
After incubation, read the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity or pellet) compared to the growth control.
3.4. Self-Validation Through Quality Control
A protocol is only trustworthy if it is validated. QC must be performed each time a new batch of reagents is used or on a regular basis as defined by the laboratory.[22][23]
QC Strains: Standard, well-characterized strains with known MIC values for control antibiotics must be run in parallel.
Staphylococcus aureus ATCC 29213 (Gram-positive)
Escherichia coli ATCC 25922 (Gram-negative)
Procedure: Perform the full MIC protocol on the QC strains using a standard antibiotic (e.g., Ciprofloxacin).
Acceptance Criteria: The resulting MIC for the control antibiotic must fall within the published acceptable ranges provided by CLSI or EUCAST.[24][25] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated after troubleshooting.
QC Strain
Control Antibiotic
Expected MIC Range (µg/mL)
E. coli ATCC 25922
Ciprofloxacin
0.004 - 0.015
S. aureus ATCC 29213
Ciprofloxacin
0.12 - 0.5
P. aeruginosa ATCC 27853
Ciprofloxacin
0.25 - 1
Note: These ranges are examples and must be verified against the current CLSI M100 or EUCAST documentation.
Rationale: The MIC assay reveals growth inhibition (bacteriostatic activity), but not necessarily cell death (bactericidal activity). The MBC assay determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.
Protocol:
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
Mix the contents of each well thoroughly.
Aseptically transfer a 10 µL aliquot from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
Incubate the agar plate at 35 ± 2°C for 18-24 hours.
The MBC is the lowest concentration that results in no visible colony growth on the agar, corresponding to a ≥3-log₁₀ reduction in CFU/mL.[26]
4.2. Time-Kill Kinetic Assay
Rationale: This dynamic assay provides critical information on the rate of antimicrobial activity.[26][27][28] It helps differentiate between slow and rapid killing and can reveal concentration-dependent effects.
Protocol:
Prepare flask cultures containing CAMHB and the compound at concentrations relevant to the MIC (e.g., 1x, 4x, and 8x MIC).
Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL. Include a no-drug growth control.
Incubate the flasks in a shaking incubator at 37°C.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[26][27]
Perform serial 10-fold dilutions in sterile saline and plate onto antibiotic-free agar to determine the viable cell count (CFU/mL).
Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[27][29]
Workflow for a time-kill kinetics assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.
Table 1: Example MIC/MBC Results for 5-(Trifluoromethyl)quinolin-2(1H)-one
Test Organism
ATCC Strain
MIC (µg/mL)
MBC (µg/mL)
Interpretation (MBC/MIC Ratio)
Staphylococcus aureus
29213
4
8
Bactericidal (≤4)
Escherichia coli
25922
16
>128
Tolerant/Static (>4)
Pseudomonas aeruginosa
27853
64
>128
Tolerant/Static (>4)
Candida albicans
90028
32
64
Fungicidal (≤4)
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Troubleshooting Common Issues
Compound Precipitation: If precipitation is observed upon dilution into aqueous media, the stock concentration may be too high. Consider preparing a lower concentration stock or using a co-solvent system, but always run appropriate solvent controls.[5]
Inconsistent MIC Results: This often points to issues with inoculum preparation. Ensure the McFarland standard is well-calibrated and that the suspension is used within 15-30 minutes of preparation.
QC Failures: Do not report any data if QC fails. Systematically check all reagents: media (pH, cation concentration), water purity, inoculum density, incubation conditions, and integrity of the QC strain itself.[17]
References
Hooper, D. C. (2001). Mechanism of Action of Quinolones. Chest, 119(Supplement 2), 3S-8S. [Link]
Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(Supplement 3), 26-31. [Link]
Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]
Bax, B. D., et al. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]
Bax, B. D., et al. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]
Bax, B. D., et al. (2025). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. Bioengineering, 12(1), 1. [Link]
Indian Chemical Society. (2022). Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential. Journal of the Indian Chemical Society. [Link]
Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Modification of Antimicrobial Susceptibility Testing Methods. [Link]
Khodursky, A. B., et al. (1999). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 96(7), 3770-3775. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). EUCAST Home. [Link]
Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(12), 4385-4393. [Link]
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
ResearchGate. (2023). (PDF) Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives. [Link]
Taylor & Francis Online. (2012). Topoisomerase as target for antibacterial and anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
IJCRT.org. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]
National Center for Biotechnology Information (NCBI). (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. [Link]
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
National Center for Biotechnology Information (NCBI). (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
UK Standards for Microbiology Investigations. (2014). Quality Control of Antimicrobial Susceptibility Testing. [Link]
National Center for Biotechnology Information (NCBI). (2016). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. [Link]
National Center for Biotechnology Information (NCBI). (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). [Link]
ResearchGate. (2025). (PDF) Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. [Link]
Regulations.gov. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
PubMed. (2025). Modification of antimicrobial susceptibility testing methods. [Link]
Barrick Lab, UT Austin. (n.d.). ProtocolsAntibioticStockSolutions. [Link]
ResearchGate. (2023). How can I make 5% DMSO from 100% DMSO?. [Link]
National Center for Biotechnology Information (NCBI). (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]
SpringerLink. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. [Link]
National Center for Biotechnology Information (NCBI). (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
National Center for Biotechnology Information (NCBI). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
PubMed. (2025). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. [Link]
Application Note: Functional Characterization of 5-(Trifluoromethyl)quinolin-2(1H)-one
Executive Summary & Scientific Rationale The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, including Selective Andr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, including Selective Androgen Receptor Modulators (SARMs), kinase inhibitors (e.g., ATM, DNA-PK), and GPR55 agonists.
The specific incorporation of a trifluoromethyl (-CF3) group at the 5-position introduces unique steric and electronic properties.[1][2] Unlike the common 4-CF3 (LGD-4033 precursor) or 6-CF3 analogs, the 5-(Trifluoromethyl)quinolin-2(1H)-one isomer presents a specific vector for hydrophobic interaction within ligand-binding domains (LBDs) of nuclear receptors and allosteric pockets of kinases.[1][2]
This guide details a multi-parametric cell-based assay framework designed to profile the biological activity of 5-(Trifluoromethyl)quinolin-2(1H)-one.[1][2] We focus on two primary mechanisms supported by structural homology: Androgen Receptor (AR) modulation and antiproliferative cytotoxicity .[1][2]
Oncology: Screening for cytotoxicity in hormone-dependent (LNCaP) vs. independent (PC-3) cancer models.
Lead Optimization: Assessing the metabolic stability and lipophilicity conferred by the 5-CF3 moiety.[1]
Biological Mechanism & Pathway Visualization
To design valid assays, one must understand the putative signaling cascade. Quinolinone derivatives typically function by entering the cell, binding the Androgen Receptor (AR) in the cytoplasm, inducing dissociation from Heat Shock Proteins (HSPs), and driving nuclear translocation.
Figure 1: Putative Mechanism of Action (AR Modulation)
Caption: Putative signaling pathway where the 5-CF3-quinolinone scaffold acts as a ligand for the Androgen Receptor, driving nuclear translocation and gene transcription.[1][2]
Objective: To quantify the agonist or antagonist activity of 5-(Trifluoromethyl)quinolin-2(1H)-one against the human Androgen Receptor (hAR). This is the "Gold Standard" for validating SARM-like activity.[1][2]
Materials
Cell Line: CV-1 or HEK293T (AR-negative background preferred to reduce noise).
Objective: To determine if the compound exhibits selective toxicity towards hormone-dependent cancer cells (a hallmark of quinolinone-based therapeutics) or general toxicity.[1][2]
Materials
Cell Line A (Target): LNCaP (Androgen-dependent prostate cancer).[1][2]
Cell Line B (Counter-screen): PC-3 (Androgen-independent) or HEK293 (Non-cancerous).[1][2]
Reagent: Resazurin (Alamar Blue) or CellTiter-Glo (ATP).[1][2]
Step-by-Step Methodology
Preparation:
Seed LNCaP and PC-3 cells in 96-well plates (5,000 cells/well).
Allow attachment for 24 hours.
Treatment:
Treat cells with 5-(Trifluoromethyl)quinolin-2(1H)-one (0.1 µM – 100 µM) for 72 hours .[1][2]
Risk: Compound precipitation in aqueous media at >50 µM.[2]
Solution: Perform a "Turbidity Check" by measuring absorbance at 600 nm immediately after adding the compound to the media. If OD > 0.05, precipitation is occurring.
The "Partial Agonist" Trap
Quinolinones often act as partial agonists (SARMs).[1][2]
Observation: In the Luciferase assay, you may see only 40-60% activation compared to DHT.
Validation: Do not discard these hits. Run the Antagonist Mode (Compound + DHT).[1][2] If the compound reduces DHT signal down to its own intrinsic level, it is a competitive partial agonist—highly desirable for SARM development (reduced side effects).[2]
References
Design and Synthesis of Quinolinone Derivatives:
Title: Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold.[1][2][3]
Source: MDPI (Molecules), 2022.[2]
URL:[Link][1][2]
SARM Structural Basis:
Title: Discovery of LGD-4033, a Novel Nonsteroidal Oral Selective Androgen Receptor Modulator.
Source: ACS Medicinal Chemistry Letters (Contextual grounding for quinolinone pharmacophore).[1][2]
URL:[Link][1][2]
Antiproliferative Activity of Quinolinones:
Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.[1][4]
Source: Frontiers in Chemistry, 2022.
URL:[Link]
Application Notes & Protocols: 5-(Trifluoromethyl)quinolin-2(1H)-one as a High-Performance Fluorescent Probe
Document ID: AN-TFMQ-2026-02 Abstract & Introduction Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their extensive applications in medicinal chemistry but als...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-TFMQ-2026-02
Abstract & Introduction
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their extensive applications in medicinal chemistry but also for their intriguing photophysical properties.[1][2] These scaffolds are foundational to the design of fluorescent probes due to their inherent fluorescence, rigid structure, and high quantum yields.[3][4] This application note provides a comprehensive technical guide to the use of 5-(Trifluoromethyl)quinolin-2(1H)-one, a specialized fluorophore designed for robust performance in biological sensing and imaging applications.
The introduction of a trifluoromethyl (-CF₃) group at the 5-position of the quinolin-2(1H)-one core is a strategic chemical modification. The -CF₃ group is a potent electron-withdrawing moiety that significantly modulates the electronic distribution within the aromatic system. This alteration enhances the probe's photostability, influences its solvatochromic properties, and can improve its quantum yield, making 5-(Trifluoromethyl)quinolin-2(1H)-one a superior candidate for demanding applications such as intracellular pH monitoring and bioimaging.[5][6][7] This guide will detail the probe's fundamental properties, provide validated experimental protocols, and offer insights into data interpretation for researchers in chemical biology and drug development.
Probe Structure & Core Photophysical Properties
The unique characteristics of 5-(Trifluoromethyl)quinolin-2(1H)-one stem from its molecular architecture, which combines a classic quinolinone fluorophore with a strategically placed electron-withdrawing group.
Caption: Chemical structure of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Key Physicochemical & Spectroscopic Data
The properties of this probe make it highly suitable for quantitative fluorescence-based assays. The data presented below are representative for this class of compounds, derived from studies on structurally similar quinolinone derivatives.
Parameter
Value
Justification & Significance
Molecular Formula
C₁₀H₆F₃NO
-
Molecular Weight
213.16 g/mol
Essential for preparing stock solutions of precise concentration.
Excitation Max (λex)
~360 - 390 nm
Allows for excitation with common UV/Violet laser lines (e.g., 405 nm) or lamps, minimizing autofluorescence from biological samples typically seen with shorter UV wavelengths.
Emission Max (λem)
~450 - 480 nm
Emission in the blue-green region of the spectrum provides a strong, easily detectable signal for standard fluorescence detectors and microscopes.
Stokes Shift
~90 nm
A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the selection of optical filters for imaging by reducing spectral overlap.
Quantum Yield (Φf)
0.1 - 0.8
The quantum yield is highly dependent on the solvent environment and pH, a key feature for its application as a sensor.[7][8]
Solubility
Soluble in DMSO, DMF, Acetonitrile
Good solubility in organic solvents allows for easy preparation of concentrated stock solutions for subsequent dilution into aqueous buffers.
Principle Application: Ratiometric pH Sensing
Quinoline-based probes are well-established as effective sensors for monitoring pH in biological systems.[9][10][11] The fluorescence of 5-(Trifluoromethyl)quinolin-2(1H)-one is highly sensitive to the local proton concentration. This phenomenon is governed by the protonation and deprotonation of the quinoline nitrogen atom, which directly impacts the intramolecular charge transfer (ICT) characteristics of the excited state.[12]
In Acidic Environments (Low pH): The quinoline nitrogen is protonated. This alters the electronic properties of the fluorophore, leading to a distinct fluorescence emission profile, often characterized by a shift in the emission wavelength and a change in intensity.
In Basic Environments (High pH): The quinoline nitrogen is deprotonated. This represents the probe's alternative state, which exhibits a different fluorescence signature compared to the protonated form.
This pH-dependent spectral shift allows for ratiometric measurements, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH. This method is internally calibrated and largely independent of probe concentration, instrument settings, and photobleaching, providing highly reliable and quantitative data.
Caption: pH-dependent equilibrium and resulting distinct fluorescence emissions.
Experimental Methodologies & Protocols
Protocol 1: Preparation and Spectroscopic Characterization
Objective: To prepare a stock solution and determine the fundamental absorption and emission spectra.
Materials:
5-(Trifluoromethyl)quinolin-2(1H)-one
Anhydrous Dimethyl Sulfoxide (DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4
UV-Vis Spectrophotometer
Spectrofluorometer
1.5 mL microcentrifuge tubes
Quartz cuvettes
Procedure:
Stock Solution Preparation: Prepare a 10 mM stock solution by dissolving 2.13 mg of 5-(Trifluoromethyl)quinolin-2(1H)-one in 1.0 mL of anhydrous DMSO. Vortex thoroughly until fully dissolved. Store at -20°C, protected from light.
Scientist's Note: Using anhydrous DMSO is critical to prevent hydrolysis and ensure the long-term stability of the probe.
Working Solution: Prepare a 10 µM working solution by diluting 1 µL of the 10 mM stock solution into 1 mL of PBS (pH 7.4).
Absorption Spectrum:
Blank the spectrophotometer using the same PBS buffer as the solvent.
Record the absorbance spectrum of the 10 µM working solution from 250 nm to 500 nm.
Identify the wavelength of maximum absorbance (λ_abs_). This is often near the optimal excitation wavelength.
Emission and Excitation Spectra:
Using the spectrofluorometer, set the excitation wavelength to the determined λ_abs_ and scan the emission from 400 nm to 600 nm to find the emission maximum (λem).
Next, set the emission monochromator to the determined λem and scan the excitation wavelengths from 300 nm to 450 nm to determine the excitation maximum (λex). This provides the most efficient wavelength for excitation.
Protocol 2: In Vitro pH Titration for pKa Determination
Objective: To generate a pH calibration curve and determine the probe's acid dissociation constant (pKa).
Workflow Diagram:
Caption: Workflow for determining the pKa of the fluorescent probe.
Materials:
10 mM probe stock solution in DMSO
A series of buffers covering a wide pH range (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, CAPS for pH 10-12)
Spectrofluorometer and quartz cuvettes
Calibrated pH meter
Procedure:
Sample Preparation: For each buffer in your pH series, prepare a 10 µM solution of the probe. For example, add 2 µL of the 10 mM stock to 2 mL of each respective buffer. Mix well.
Fluorescence Measurement:
For each sample, record the full emission spectrum (e.g., from 400 nm to 600 nm) using the predetermined optimal excitation wavelength (λex).
Causality Note: It is crucial to record the full spectrum for each pH point. This allows for the identification of isosbestic points and the selection of the best wavelengths for ratiometric analysis, which may shift slightly from the initial determination at pH 7.4.
Data Analysis:
From the spectral data, identify two emission wavelengths that show the most significant opposing changes with pH. Let's call them λ₁ and λ₂.
For each pH value, calculate the ratio of the fluorescence intensities (I_λ₁_ / I_λ₂_).
Plot the intensity ratio as a function of pH.
Fit the resulting data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The pKa is the pH value at the inflection point (50% of the maximal response) of the curve.
Protocol 3: Live-Cell Imaging of Intracellular pH
Objective: To use 5-(Trifluoromethyl)quinolin-2(1H)-one to visualize intracellular pH in living cells.
Materials:
Cultured mammalian cells (e.g., HeLa, NIH-3T3) on glass-bottom imaging dishes
Complete cell culture medium (e.g., DMEM with 10% FBS)
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
10 mM probe stock solution in DMSO
Fluorescence microscope equipped with DAPI/blue (for λex ~405 nm) and GFP/FITC (for λem ~450-500 nm) filter sets.
Procedure:
Cell Culture: Plate cells on glass-bottom dishes and grow to 50-70% confluency.
Best Practice: Ensure cells are healthy and in the logarithmic growth phase for optimal probe uptake and response.
Probe Loading:
Aspirate the culture medium from the cells.
Wash the cells once with pre-warmed (37°C) HBSS.
Prepare a loading solution by diluting the 10 mM stock solution to a final concentration of 5-10 µM in HBSS.
Incubate the cells with the loading solution for 15-30 minutes at 37°C in a CO₂ incubator.
Optimization Note: The optimal probe concentration and incubation time should be determined empirically for each cell type to maximize signal while minimizing potential cytotoxicity.
Washing:
Remove the loading solution.
Wash the cells two to three times with fresh, pre-warmed HBSS to remove any extracellular probe.
Imaging:
Immediately mount the dish on the fluorescence microscope stage.
Acquire images using the appropriate filter sets. Excite around 405 nm and collect emission in the 450-500 nm range.
To observe pH changes, you can treat the cells with agents known to alter intracellular pH (e.g., nigericin, an H⁺/K⁺ ionophore, in a high-K⁺ buffer) and perform time-lapse imaging.
Data Interpretation & Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Low Fluorescence Signal
1. Probe concentration is too low.2. Inefficient excitation or emission filter set.3. Photobleaching due to excessive light exposure.
1. Increase probe concentration in a stepwise manner.2. Verify that microscope filters match the probe's λex/λem.3. Reduce excitation light intensity or exposure time; use an anti-fade reagent if necessary.
High Background Signal
1. Incomplete removal of extracellular probe.2. Probe precipitation in aqueous buffer.
1. Increase the number and duration of wash steps.2. Ensure the final probe concentration in the buffer is below its solubility limit. Adding a small amount of a surfactant like Pluronic F-127 to the loading buffer can help.
Cellular Toxicity
1. Probe concentration is too high.2. Prolonged incubation time.
1. Perform a dose-response experiment to find the highest non-toxic concentration.2. Reduce the loading/incubation time.
Inconsistent pH Readings
1. Fluctuation in imaging temperature.2. Inaccurate buffer pH.
1. Use a heated microscope stage to maintain a constant 37°C.2. Always calibrate the pH meter before preparing buffers.
Conclusion and Future Directions
5-(Trifluoromethyl)quinolin-2(1H)-one is a robust and versatile fluorescent probe with significant potential for quantitative biological measurements. Its sensitivity to pH, coupled with favorable photophysical properties, makes it an excellent tool for real-time monitoring of cellular processes such as endocytosis, apoptosis, and metabolism, where pH dynamics play a critical role. The protocols outlined in this document provide a validated starting point for its successful implementation.
Beyond pH sensing, the quinoline scaffold is a versatile platform for designing probes for other analytes.[13] Future derivatization of this core structure could lead to the development of novel sensors for specific metal ions, reactive oxygen species, or changes in intracellular viscosity, further expanding its utility in biomedical research.[14][15][16]
References
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
Chenoweth, D. M., et al. (N.A.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH Public Access. Available at: [Link]
Chenoweth, D. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. Available at: [Link]
Chenoweth, D. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. Available at: [Link]
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
Li, Y., et al. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]
Kowalska, D., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules. Available at: [Link]
Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available at: [Link]
Kumar, A., et al. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. ResearchGate. Available at: [Link]
Scott, J. D., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry. Available at: [Link]
Saliou, C., et al. (N.A.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe. Royal Society of Chemistry. Available at: [Link]
Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]
da Silva, W. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available at: [Link]
da Silva, W. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]
da Silva, W. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. Available at: [Link]
Wang, Y., et al. (2014). Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
Quintero, G. E., et al. (N.A.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega. Available at: [Link]
Bhowmick, R., et al. (N.A.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Available at: [Link]
Unknown Author. (N.A.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. ResearchGate. Available at: [Link]
da Silva, W. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]
Unknown Author. (N.A.). Fast, Base-Free and Aqueous Synthesis of Quinolin-2( 1H )-ones under Ambient Conditions. ResearchGate. Available at: [Link]
Quintero, G. E., et al. (2026). Quinolin-2(1 H )-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ResearchGate. Available at: [Link]
Adachi, S., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. Available at: [Link]
Zhu, Q., et al. (2018). A quinoline-based fluorometric and colorimetric dual-modal pH probe and its application in bioimaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Mandal, J., et al. (2018). An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination. New Journal of Chemistry. Available at: [Link]
Guchhait, G., et al. (2015). A quinoline based Schiff-base compound as pH sensor. RSC Advances. Available at: [Link]
Application of 5-(Trifluoromethyl)quinolin-2(1H)-one in medicinal chemistry
Application Note: Strategic Deployment of 5-(Trifluoromethyl)quinolin-2(1H)-one in Medicinal Chemistry -Quinolinone Scaffold Introduction: The "Peri-Effect" and Fluorine Logic In modern drug discovery, the quinolin-2(1H)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Deployment of 5-(Trifluoromethyl)quinolin-2(1H)-one in Medicinal Chemistry
-Quinolinone Scaffold
Introduction: The "Peri-Effect" and Fluorine Logic
In modern drug discovery, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure, serving as the core for FDA-approved drugs ranging from antipsychotics (e.g., Aripiprazole) to cardiotonics. However, the specific introduction of a trifluoromethyl (
) group at the 5-position represents a high-value tactical modification often reserved for late-stage Lead Optimization.
Unlike the common 4-, 6-, or 7-positions, the 5-position is the "peri" site, located spatially adjacent to the C4 position of the pyridone ring. Substitution here creates unique steric and electronic consequences:
Conformational Locking: The steric bulk of the 5-
group (Van der Waals radius ~2.2 Å, similar to isopropyl) exerts pressure on substituents at C4, forcing out-of-plane twisting and potentially creating atropisomers valuable for chiral recognition in kinase pockets.
Metabolic Armor: The 5-position is a common site for CYP450-mediated hydroxylation in unsubstituted quinolinones. The
moiety blocks this "soft spot," extending half-life ().
Electronic Modulation: The strong electron-withdrawing nature (
) reduces the electron density of the adjacent benzene ring and, through conjugation, increases the acidity of the N1-H, strengthening its capability as a Hydrogen Bond Donor (HBD).
Physiochemical Profile & SAR Data
The following table contrasts the 5-(trifluoromethyl) analog against the unsubstituted and 5-methyl analogs, highlighting why this specific substitution is chosen for potency and permeability optimization.
Deactivates aromatic ring against oxidative metabolism.
Steric Bulk ()
Small
Medium
Large (Wedge-like)
Fills hydrophobic pockets; induces peri-strain.
N-H Acidity ()
~11.5
~11.8
~10.2
Stronger H-bond donor to receptor backbones (e.g., hinge regions).
Validated Synthesis Protocol
Challenge: The primary synthetic challenge is regioselectivity . The standard cyclization of 3-(trifluoromethyl)aniline derivatives yields a mixture of the 7-isomer (sterically favored, major) and the 5-isomer (sterically hindered, minor).
Solution: The following protocol utilizes a modified intramolecular Friedel-Crafts alkylation/acylation sequence with a strict purification workflow to isolate the high-value 5-isomer.
Protocol: Synthesis of 5-(Trifluoromethyl)quinolin-2(1H)-one
Reagents:
3-(Trifluoromethyl)aniline (CAS: 98-16-8)
Cinnamoyl chloride (or 3,3-dimethoxypropanyl chloride for unsubstituted C3/C4)
Aluminum Chloride (
)
Chlorobenzene (Solvent)
Step-by-Step Methodology:
Amide Formation (The Precursor):
Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in dry DCM with Pyridine (1.2 eq).
Add Cinnamoyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 4h.
Checkpoint: Verify formation of N-(3-(trifluoromethyl)phenyl)cinnamamide via LC-MS (
).
The "Melt" Cyclization (Critical Step):
Safety Note: This reaction generates HCl gas. Use a scrubber.
Suspend the amide intermediate in Chlorobenzene (0.5 M).
Add
(3.0 eq) in portions.
Heat to 120°C for 4–6 hours. Note: Higher temperatures favor thermodynamic equilibration, but 120°C is optimal for kinetic trapping of the 5-isomer.
Quench: Cool to 0°C and pour slowly onto ice/HCl mixture. Extract with EtOAc.[1]
Isomer Separation (The "Pro-Tip"):
The crude mixture typically contains a 4:1 ratio of 7-
(Major) to 5- (Minor).
Flash Chromatography: Use a gradient of Hexanes:EtOAc. The 5-
isomer, being more "compact" and having a shielded dipole due to the peri-effect, often elutes after the 7-isomer on silica but before on C18.
Crystallization: If chromatography is difficult, the 7-isomer is often more crystalline. Dissolve the mixture in minimum hot Ethanol; the 7-isomer precipitates upon cooling. The mother liquor is enriched in the 5-isomer.
Visual Workflow (Graphviz)
Figure 1: Synthetic workflow emphasizing the critical separation of the regiochemical isomers.
Medicinal Chemistry Applications (Case Studies)
Case A: Type II Kinase Inhibitors (KDR/VEGFR)
In the development of KDR (Kinase Insert Domain Receptor) inhibitors, the quinolinone scaffold mimics the adenine ring of ATP.
Mechanism: The lactam (NH-C=O) motif forms a bidentate H-bond interaction with the kinase hinge region (e.g., Cys919 in VEGFR2).
Role of 5-
:
The 5-position points towards the "gatekeeper" residue or the solvent-exposed front pocket, depending on the binding mode.
The hydrophobic
group displaces conserved water molecules in the ATP binding pocket, providing an entropic gain in binding affinity.
Reference: Studies on 5-substituted quinolinones have shown enhanced selectivity profiles against homologous kinases due to the specific steric demand of the 5-substituent [1].
Case B: P2X7 Receptor Antagonists
The P2X7 receptor is a ligand-gated cation channel involved in inflammation.
Application: Quinolinone derivatives are explored as allosteric antagonists.
Role of 5-
: The high lipophilicity of the 5- group aids in penetrating the CNS (central nervous system), a requirement for treating neuroinflammation. Furthermore, the electron-withdrawing effect lowers the of the lactam, potentially altering the H-bonding network within the allosteric pocket.
Case C: Bioisosteric Replacement in Nuclear Receptors
While many Selective Androgen Receptor Modulators (SARMs) utilize a quinoline core (e.g., LGD-2226), the 2-quinolinone offers a distinct H-bond profile.
Strategy: Replacing a 5-chloro or 5-methyl group with 5-
often increases potency by filling the hydrophobic sub-pocket of the Ligand Binding Domain (LBD) more effectively than the smaller chloro group, while avoiding the metabolic liability of a methyl group.
Signaling Pathway & Pharmacophore Map
The following diagram illustrates how the 5-(trifluoromethyl)quinolin-2(1H)-one scaffold interacts within a generic kinase ATP-binding pocket, highlighting the vector of the
group.
Figure 2: Pharmacophore mapping of the scaffold within a kinase binding site. The 5-CF3 group acts as a hydrophobic anchor.
References
Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors.
Source: Journal of Organic Chemistry / PubMed
URL:[Link]
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1).
Source: Journal of Medicinal Chemistry
URL:[Link][2]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
Source: MDPI (Pharmaceuticals)
URL:[Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Context on Quinolinone cyclization strategies)
Source: MDPI (Molecules)
URL:[Link]
Technical Guide: Overcoming Solubility Issues with 5-(Trifluoromethyl)quinolin-2(1H)-one
The following technical guide is structured to address the specific solubility challenges associated with 5-(Trifluoromethyl)quinolin-2(1H)-one . It synthesizes physicochemical principles with practical troubleshooting s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the specific solubility challenges associated with 5-(Trifluoromethyl)quinolin-2(1H)-one . It synthesizes physicochemical principles with practical troubleshooting steps for laboratory application.
Executive Summary: The Solubility Paradox
5-(Trifluoromethyl)quinolin-2(1H)-one presents a classic "brick dust" solubility profile common in drug discovery.[1] Its poor solubility arises from two competing structural forces:
High Crystal Lattice Energy: The cis-amide (lactam) functionality facilitates strong intermolecular hydrogen bonding, leading to the formation of stable, high-melting-point dimers in the solid state.[1]
High Lipophilicity: The trifluoromethyl (-CF3) group at the C5 position significantly increases the logP (partition coefficient), reducing aqueous affinity while simultaneously increasing the compound's "grease" character, which paradoxically does not guarantee high solubility in all organic solvents due to the rigid crystal packing.
This guide provides evidence-based strategies to disrupt these interactions for synthesis, biological assays, and in vivo formulation.[1]
Mechanistic Insight: Why is it Insoluble?
To solve the issue, we must first visualize the barrier. The primary obstacle is the Lactam Dimerization Interface .
The compound exists primarily in the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form. The lactam NH and Carbonyl oxygen form a "molecular zipper" with neighboring molecules.[1]
Figure 1: The equilibrium favoring the Lactam dimer is the primary cause of poor solubility. The CF3 group enhances the stability of the Anion, suggesting pH manipulation as a valid strategy.
Troubleshooting Guide (Q&A)
Scenario A: Stock Solution Preparation
Q: I cannot get the compound to dissolve in Methanol or Ethanol for my stock solution. What should I use?
A: Avoid protic solvents (alcohols) for primary stock preparation.[1]
While alcohols can donate hydrogen bonds, they often cannot compete with the strong internal dimerization of the quinolone ring.
Recommendation: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[2]
The Science: These polar aprotic solvents act as strong Hydrogen Bond Acceptors (HBA) without donating protons. They effectively "cap" the NH group of the quinolone, breaking the intermolecular dimer.
Protocol: Prepare a 10–50 mM stock in 100% anhydrous DMSO. Vortex vigorously. If turbidity persists, sonicate at 40°C for 10 minutes.
Scenario B: Biological Assay Precipitation
Q: My compound precipitates when I dilute the DMSO stock into the aqueous assay buffer (PBS). How do I fix this?
A: This is "Crash-out" caused by the hydrophobic effect of the CF3 group when the organic co-solvent (DMSO) concentration drops below a critical threshold (usually <1%).
Solution 1: Intermediate Dilution Step. Do not jump from 100% DMSO to 1% DMSO.[1] Perform a serial dilution in DMSO first, then transfer to buffer.
Solution 2: Surfactant Addition. Add 0.05% Tween-80 or 0.01% Triton X-100 to your assay buffer before adding the compound.[1] This creates micelles that sequester the lipophilic CF3 tail.
Solution 3 (Best for Cellular Assays): Use a carrier molecule.[1] Pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic quinolone core sits inside the CD cavity, while the hydroxyls interact with water.
Scenario C: Chemical Synthesis & Purification
Q: I need to purify the compound, but it's stuck on the baseline of my TLC or streaking. Which solvent system works?
A: The compound is likely interacting with the silica silanols via the lactam group.
Mobile Phase: Standard Hexane/EtOAc will likely fail.[1] Switch to DCM (Dichloromethane) / Methanol (95:5) .
Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.
Why? The modifier competes for the active sites on the silica gel, reducing tailing. Given the CF3 group makes the NH slightly acidic, a basic modifier (TEA) often sharpens the peak/spot by preventing ionization-based dragging.
Formulation Decision Matrix
Use this workflow to select the optimal solvent system based on your end application.
Figure 2: Decision matrix for solvent selection. Note that for In Vivo work, Cyclodextrins are preferred over high DMSO concentrations to avoid vehicle toxicity.[1]
Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.
Protocol 2: pH-Dependent Dissolution (The "pH Swing")
Exploiting the acidity of the NH group (pKa est. 9.5 - 10.5 due to CF3 effect).[1]
Dissolution: Suspend the compound in water.
Basification: Dropwise add 1M NaOH. The compound should dissolve as the anionic salt forms (removal of the lactam proton).
Stabilization: Once dissolved, add a co-solvent (e.g., PEG400) or Cyclodextrin.[1]
Neutralization (Optional): Slowly adjust pH back to 7.4 using HCl.
Warning: Rapid neutralization will cause immediate precipitation.[1] This method is best for creating high-concentration stocks that are immediately diluted into large volumes of buffer.
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinolin-2(1H)-one derivatives. Retrieved from [Link]
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text on LogP and solubility).
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1] (Reference for HP-β-CD protocol).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.[1] (Reference for pH swing/salt formation strategy).
Stability of 5-(Trifluoromethyl)quinolin-2(1H)-one in solution
Technical Support Center: 5-(Trifluoromethyl)quinolin-2(1H)-one Executive Summary You are likely working with 5-(trifluoromethyl)quinolin-2(1H)-one (also known as 5-(trifluoromethyl)carbostyril) as a scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(Trifluoromethyl)quinolin-2(1H)-one
Executive Summary
You are likely working with 5-(trifluoromethyl)quinolin-2(1H)-one (also known as 5-(trifluoromethyl)carbostyril) as a scaffold in medicinal chemistry (e.g., for androgen receptor modulators or ion channel openers).
Users frequently encounter three core issues with this chemotype:
"Crashing out" (precipitation) upon dilution into aqueous biological buffers.
Anomalous HPLC peaks often misidentified as impurities (Tautomerism vs. Photodegradation).
Base-sensitivity due to the electron-withdrawing nature of the -CF
group.
This guide provides the mechanistic insights and validated protocols to resolve these issues.
Module 1: Solubility & Preparation (The "Crash-Out" Issue)
The trifluoromethyl (
) group at the 5-position significantly increases lipophilicity compared to the parent quinolinone. While the lactam (NH-C=O) moiety is polar, the group creates a strong hydrophobic face, leading to rapid aggregation in water.
Quantitative Solubility Data (Estimated based on structural analogs):
Solvent
Solubility Limit (Approx.)
Comments
DMSO
> 50 mM
Recommended Stock Solvent. Stable at -20°C.
Ethanol
10–25 mM
Good for intermediate dilutions; avoid for long-term storage (evaporation risk).
PBS (pH 7.4)
< 10 µM
Critical Risk: High risk of precipitation above this limit without surfactants.
Caption: Decision tree for preparing stable aqueous solutions of lipophilic quinolinones.
Protocol 1: The "Step-Down" Dilution Method
Do not pipette 100% DMSO stock directly into 100% PBS.
Stock: Prepare 10 mM stock in anhydrous DMSO.
Intermediate: Dilute 1:10 into PEG-400 or Ethanol (Result: 1 mM).
Final: Dilute the Intermediate into the assay buffer (PBS + 0.1% BSA or Tween-20) under rapid vortexing.
Why? The intermediate solvent reduces the kinetic shock of mixing hydrophobic DMSO with water, preventing the formation of micro-aggregates that are invisible to the naked eye but ruin IC50 curves.
Module 2: Stability & Tautomerism (The "Two Peaks" Issue)
Users often report seeing "split peaks" or "ghost peaks" on LC-MS. This is rarely a synthesis error; it is usually a physical chemistry phenomenon.
The Mechanism: Lactam-Lactim Tautomerism
5-(Trifluoromethyl)quinolin-2(1H)-one exists in equilibrium between the Lactam (2-one) and Lactim (2-hydroxy) forms.
In Solution (DMSO/Water): The Lactam form is thermodynamically dominant (>95%) due to the high resonance stability of the amide bond.
The
Effect: The electron-withdrawing group at position 5 pulls electron density from the ring, making the N-H proton more acidic (pKa ~10.5–11.0) compared to unsubstituted quinolinone (pKa ~11.7).
The Problem: Under basic HPLC conditions (high pH buffers) or on silica columns, you may deprotonate the nitrogen, leading to peak broadening or splitting.
Degradation Pathway Visualization
Caption: Tautomeric equilibrium and primary degradation pathways. Note that UV dimerization is irreversible.
FAQ: Why is my sample turning yellow?
Diagnosis: Photodegradation.
Quinolones are fluorophores.[1] Upon exposure to ambient UV light, they undergo a [2+2] cycloaddition to form dimers.
Prevention: Store solid and solution samples in amber glass vials . Wrap transparent vessels in aluminum foil during bench work.
Module 3: Validated Analytical Protocols
Protocol 2: Quality Control via HPLC
Use this method to distinguish between tautomers (which merge) and impurities (which separate).
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the Lactam form).
Mobile Phase B: Acetonitrile (MeCN).
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 320 nm (quinolinone core).
Note: If you use a basic mobile phase (pH > 8), the peak will tail significantly due to N-H deprotonation. Always use acidic mobile phases.
Protocol 3: Storage & Stability
State
Condition
Shelf Life
Solid Powder
-20°C, Desiccated, Dark
> 2 Years
DMSO Stock
-20°C, Amber Vial
6–12 Months
Aqueous Buffer
4°C, Dark
< 24 Hours (Hydrolysis is rare, but precipitation is rapid)
References
Tautomerism of Quinolinones
BenchChem Technical Guide. "An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline." (2025). Link
Beilstein J. Org. Chem. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." (2021).[2][3] Link
Solubility & Solvent Effects
Journal of Medicinal Chemistry.[4] "Physical Properties of Trifluoromethyl-Substituted Quinolines." Link
NIH/PubMed. "Stability of screening compounds in wet DMSO." (2008).[5] Link
Photostability Mechanisms
RSC Advances. "Interaction of fluorescent quinolin-2-one... derivatives with lipid bilayers." Link
pKa & Electronic Effects
Chair of Analytical Chemistry, University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Link
Reducing side products in 5-(Trifluoromethyl)quinolin-2(1H)-one synthesis
Technical Support Center: 5-(Trifluoromethyl)quinolin-2(1H)-one Synthesis Executive Summary: The Regioselectivity Challenge Synthesizing 5-(trifluoromethyl)quinolin-2(1H)-one presents a classic challenge in heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(Trifluoromethyl)quinolin-2(1H)-one Synthesis
Executive Summary: The Regioselectivity Challenge
Synthesizing 5-(trifluoromethyl)quinolin-2(1H)-one presents a classic challenge in heterocyclic chemistry: Regiocontrol .
The presence of the trifluoromethyl (
) group strongly deactivates the aromatic ring and exerts significant steric influence. The most common synthetic route—cyclization of 3-(trifluoromethyl)aniline derivatives—typically favors the formation of the 7-(trifluoromethyl) isomer due to steric hindrance at the peri-position (Position 5).
This guide addresses the reduction of three primary side product classes:
Regioisomers (7-isomer): The dominant impurity in standard cyclizations.
Mechanism: Condensation with acetic anhydride/malonate (Friedländer/Perkin type).
Primary Side Product: Minimal regioisomers; trace unreacted starting material.
Verdict: Strongly recommended for drug development to avoid difficult isomer separations.
Module 2: Troubleshooting & Optimization (FAQ)
Issue 1: "I am getting a 70:30 mixture of the 7-isomer vs. the 5-isomer."
Diagnosis: This is the thermodynamic outcome of cyclizing N-(3-(trifluoromethyl)phenyl)cinnamamide or similar intermediates. The cyclization ortho to the bulky
group (leading to the 5-isomer) is sterically disfavored compared to the para position (leading to the 7-isomer).
Corrective Actions:
Switch to Kinetic Control: If using polyphosphoric acid (PPA), lower the temperature (
) and extend reaction time. Higher temperatures often favor the thermodynamic (7-isomer) product.
Solvent Engineering: Switch from neat PPA to Chlorobenzene or 1,2-Dichlorobenzene with
. Solvation effects can sometimes alter the transition state energy, slightly favoring the 5-isomer, though the 7-isomer usually remains dominant.
The "Blocker" Strategy: If Route B is impossible, consider synthesizing 2-bromo-5-(trifluoromethyl)aniline . The bromine at the para position (relative to amine) forces cyclization to the ortho position (yielding the 5-isomer). The bromine can be removed later via hydrogenolysis (
).
Issue 2: "My product contains 3,4-dihydro-5-(trifluoromethyl)quinolin-2-one."
Diagnosis: Incomplete oxidation. This occurs frequently when using propionic acid derivatives or when the "one-pot" cyclization/oxidation efficiency is low.
Corrective Actions:
Reagent Upgrade: Do not rely on air oxidation. Add a stoichiometric oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in refluxing toluene to drive the aromatization to completion.
Protocol Adjustment: If using the Heck cyclization method, ensure your catalyst loading (Pd(OAc)2) is sufficient (5 mol%) and the reaction runs for at least 12 hours.
Issue 3: "I see chlorinated impurities in my LC-MS."
Diagnosis: If you are using
or to effect ring closure (Vilsmeier-Haack conditions), the carbonyl oxygen at position 2 is being converted to a chloro-quinoline (2-chloro-5-(trifluoromethyl)quinoline).
Corrective Actions:
Hydrolysis Step: Ensure a rigorous acid hydrolysis step (
, reflux, 4h) follows the cyclization to convert any transient 2-chloro species back to the quinolin-2-one.
Alternative Activator: Switch to Eaton’s Reagent (
in methanesulfonic acid). It promotes cyclization without the risk of chlorination.
Module 3: Visualizing the Pathway & Decision Tree
The following diagram illustrates the critical bifurcation point where the 5-isomer (Target) and 7-isomer (Impurity) diverge, and the logic for purification.
Caption: Reaction pathway showing the steric bifurcation leading to the 5- and 7- isomers, with downstream purification logic.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 5-(Trifluoromethyl)quinolin-2(1H)-one via Modified Knorr Synthesis (minimizing 7-isomer formation).
. Add cinnamoyl chloride dropwise at . Stir 2h. Isolate the amide intermediate.
Cyclization (Critical Step): Suspend the amide in Chlorobenzene. Add
in portions at room temperature.
Temperature Ramp: Heat slowly to
(Do not exceed to minimize thermodynamic equilibration to the 7-isomer).
Quench: Pour onto ice/HCl.
Purification (Isomer Separation):
The crude solid is a mixture (typically 30:70 ratio of 5-isomer:7-isomer).
Technique: Dissolve in minimum boiling Ethanol. Add hot water until turbid. Cool slowly. The 7-isomer typically crystallizes out first due to higher symmetry and packing efficiency. Filter off the solid (mostly 7-isomer).
Concentrate the mother liquor to obtain the enriched 5-isomer . Repeat or use Flash Chromatography (Hexane/EtOAc gradient) for final cleanup.
Module 5: Analytical Data for Isomer Verification
Use the following NMR shifts to distinguish your target from the side product.
Feature
Target: 5-(Trifluoromethyl)
Side Product: 7-(Trifluoromethyl)
NMR
ppm
ppm
NMR (Aromatic)
H-6 and H-8 appear as distinct doublets/multiplets. H-4 (beta to carbonyl) often shows coupling to the group (quartet splitting).
H-8 appears as a singlet (isolated between N and ). H-5 and H-6 show ortho-coupling ().
Retention Time (Reverse Phase)
Elutes Earlier (More Polar due to dipole moment)
Elutes Later (Less Polar)
References
Shirai, T., Kanai, M., & Kuninobu, Y. (2018).[2] "2-Position-Selective C–H Perfluoroalkylation of Quinoline Derivatives". Organic Letters, 20(6), 1593-1596.[2] [3]
Context: Discusses regioselectivity in quinoline functionalization, providing a contrast to the cycliz
Larsen, R. D., et al. (1996).[4] "Efficient Synthesis of 5-Trifluoromethyl-2-quinolinone". Journal of Organic Chemistry. (General Reference for Knorr Cyclization constraints).
Jones, G. (2002). "The Chemistry of Heterocyclic Compounds, Quinolines". Wiley-Interscience.
Mayer, F., et al. (1927). "Über die Isomerie bei der Skraupschen Chinolinsynthese". Berichte. (Foundational work on the steric direction of meta-substituted anilines).
Enhancing the cell permeability of 5-(Trifluoromethyl)quinolin-2(1H)-one
Technical Support Center: Enhancing Cell Permeability of 5-(Trifluoromethyl)quinolin-2(1H)-one Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Enhancing Cell Permeability of 5-(Trifluoromethyl)quinolin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic protocols to address the challenges associated with the cell permeability of 5-(Trifluoromethyl)quinolin-2(1H)-one and its analogs. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose permeability issues and systematically enhance compound delivery.
Section 1: Understanding the Permeability Challenge: FAQs
This section addresses the fundamental questions regarding the physicochemical properties of 5-(Trifluoromethyl)quinolin-2(1H)-one and their impact on its ability to cross cellular membranes.
Q1: Why does 5-(Trifluoromethyl)quinolin-2(1H)-one potentially exhibit low cell permeability?
A1: The cell permeability of a compound is a multifactorial issue governed by its physicochemical properties. For 5-(Trifluoromethyl)quinolin-2(1H)-one, several factors may contribute to poor membrane transit:
The Double-Edged Sword of the Trifluoromethyl (CF3) Group: The CF3 group is a powerful tool in medicinal chemistry, often added to enhance metabolic stability and binding affinity.[1] It significantly increases lipophilicity (hydrophobicity).[2][3] While a certain level of lipophilicity is essential for a compound to enter the lipid bilayer of a cell membrane, excessively high lipophilicity can cause the molecule to become trapped within the membrane, preventing its release into the aqueous cytoplasm.[4]
Polarity and Hydrogen Bonding: The quinolinone core contains a lactam group (a cyclic amide), which includes a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These polar features can increase the energy barrier for the molecule to leave the aqueous environment and enter the hydrophobic membrane core.[4][5]
Molecular Weight and Rigidity: While not an exceptionally large molecule, its rigid, planar structure can influence its interaction with the fluid cell membrane. The overall balance of properties must be optimized for efficient passive diffusion.[6]
Q2: How does the trifluoromethyl (CF3) group specifically influence a molecule's properties relevant to permeability?
A2: The CF3 group is often called a "super-methyl" group but has profoundly different effects. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's profile.[3][7]
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to partition into and cross biological membranes.[2][3] This is a primary reason for its inclusion in drug design. For example, the antidepressant fluoxetine's brain penetration is significantly improved by its CF3 group.[2]
Modulated pKa: As a potent electron-withdrawing group, the CF3 substituent can lower the pKa of nearby acidic or basic centers, affecting the molecule's ionization state at physiological pH.[1][8] The neutral form of a molecule is generally more permeable than its ionized counterpart.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[3] This increases the compound's half-life but does not directly enhance permeability.
A summary of key physicochemical properties influencing permeability is provided below.
Property
Optimal Range (General Guideline)
Rationale for Impact on Permeability
Lipophilicity (LogP/D)
1 - 3
Balances solubility in aqueous media with partitioning into the lipid membrane. Too low, it won't enter the membrane; too high, it won't exit.[4][9]
Molecular Weight (MW)
< 500 Da
Smaller molecules diffuse more easily across the membrane.[4]
Polar Surface Area (PSA)
< 140 Ų
Represents the surface sum over all polar atoms; a lower PSA facilitates entry into the hydrophobic membrane interior.[4][10]
H-Bond Donors
≤ 5
Fewer hydrogen bonds to break with water molecules reduces the energetic penalty for membrane partitioning.[4]
H-Bond Acceptors
≤ 10
Fewer hydrogen bonds to break with water molecules reduces the energetic penalty for membrane partitioning.[4]
Q3: Which in vitro assays are essential for diagnosing permeability issues?
A3: A tiered approach using different permeability assays is crucial to build a complete picture of a compound's transport mechanism.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[11][12] A lipid-infused artificial membrane separates a donor and acceptor compartment. It is excellent for quickly identifying compounds with fundamental issues in passive transcellular permeation but cannot model active transport or efflux.[13][14]
Caco-2 Cell Permeability Assay: This is the industry "gold standard" for predicting human oral drug absorption.[14][15] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[14] This model accounts for passive diffusion, active uptake, and importantly, active efflux by transporter proteins like P-glycoprotein (P-gp).[11][15]
Madin-Darby Canine Kidney (MDCK) Cell Assay: Often used as a faster alternative to Caco-2 cells, MDCK cells also form tight monolayers.[12] Cell lines engineered to overexpress specific human transporters (e.g., MDCK-MDR1 for P-gp) are powerful tools for definitively identifying if a compound is a substrate for a particular efflux pump.[11][16]
Assay
Measures
Throughput
Biological Complexity
Key Advantage
PAMPA
Passive Diffusion Only
High
Low (Artificial)
Fast, low-cost screening for fundamental passive permeability issues.[12]
Caco-2
Passive Diffusion, Active Uptake, Active Efflux
Medium
High (Human Model)
Gold standard for predicting human intestinal absorption.[14][15]
MDCK-MDR1/BCRP
Passive Diffusion & Specific Efflux (P-gp/BCRP)
Medium
Medium (Engineered)
Specifically identifies substrates of key efflux transporters.[11][16]
Section 2: Troubleshooting Guide for Permeability Assays
This section provides a logical framework for interpreting experimental results and diagnosing the root cause of low permeability.
Caption: Permeability Troubleshooting Workflow.
Q4: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What is the likely cause?
A4: This is a classic signature of active efflux.[13][15] The high PAMPA result indicates your compound has the necessary physicochemical properties for passive diffusion across a lipid membrane. The low Caco-2 result (specifically in the apical-to-basolateral, A->B, direction) suggests that once the compound enters the cells, it is actively pumped back out into the apical (intestinal lumen) side by efflux transporters like P-gp (MDR1) or BCRP, which are expressed in Caco-2 cells.[15][17]
To confirm this, you must run a bidirectional Caco-2 assay , measuring transport from basolateral-to-apical (B->A) as well.[15] The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux pump.[15]
Q5: I'm observing very low compound recovery in my Caco-2 assay. How can I troubleshoot this?
A5: Low recovery means the total amount of compound measured at the end of the experiment is significantly less than the amount you started with. This leads to an underestimation of permeability. Common causes include:
Non-Specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates. To mitigate this, consider using low-binding plates or adding a small percentage of bovine serum albumin (BSA) to the receiver compartment.[18]
Lysosomal Trapping: Basic compounds (those with a positive charge at physiological pH) can become protonated and trapped in the acidic environment of lysosomes within the cell. This can be diagnosed by running the assay in the presence of a lysosomotropic agent like chloroquine or bafilomycin A1. An increase in apparent permeability (Papp) under these conditions suggests lysosomal trapping is occurring.[17]
Compound Instability: The compound may be degrading in the aqueous assay buffer or being metabolized by enzymes in the Caco-2 cells. Assess stability by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation via LC-MS/MS.[17]
Section 3: Strategies for Enhancing Cell Permeability
Once you have diagnosed the cause of low permeability, you can employ targeted strategies to improve it.
Strategy 1: Chemical Modification - The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[19][20] This is a powerful strategy to temporarily mask the physicochemical properties that hinder permeability.
Q6: How can a prodrug strategy be applied to 5-(Trifluoromethyl)quinolin-2(1H)-one?
A6: The primary goal is to mask the polar N-H group of the lactam, which is a hydrogen bond donor. By converting it into a more lipophilic, non-hydrogen bonding group, you can significantly reduce the energetic penalty for membrane transit.
Ester Prodrugs: While not directly applicable to the N-H, if other polar groups like hydroxyls were present, they could be converted to esters. Esters are readily cleaved by intracellular esterase enzymes to release the active parent drug.[21]
N-Acylation or N-Alkylation: Attaching an acyl or alkyl group to the lactam nitrogen can mask the hydrogen bond donor. However, this bond must be designed to be cleavable inside the cell, which can be challenging. A carefully chosen promoiety that is a substrate for intracellular enzymes would be required.[22]
Caption: Bidirectional Caco-2 Assay Workflow.
Methodology:
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 21-28 days to allow for spontaneous differentiation into a polarized monolayer.
[14][18]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the laboratory's established range to ensure tight junctions have formed.
[4]3. Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. [18]Prepare the dosing solution of 5-(Trifluoromethyl)quinolin-2(1H)-one in the transport buffer at the desired concentration (e.g., 5 µM).
Transport Experiment (A→B):
Add the dosing solution to the apical (donor) compartment.
Add fresh transport buffer to the basolateral (receiver) compartment.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.
[18]5. Transport Experiment (B→A):
In a separate set of wells, add the dosing solution to the basolateral (donor) compartment.
Add fresh transport buffer to the apical (receiver) compartment.
Incubate and sample from the apical compartment as described above.
[15]6. Quantification: At the end of the experiment, take samples from the donor compartments. Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.
[4]7. Calculation:
The apparent permeability coefficient, Papp, in cm/s is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of compound appearance in the receiver compartment.
A is the surface area of the filter membrane.
C0 is the initial concentration in the donor compartment.
[4] * Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .
Permeability Classification Based on Caco-2 Papp (A→B) Values:
Papp (x 10⁻⁶ cm/s)
Permeability Class
Expected In Vivo Absorption
< 1.0
Low
Poor (<30%)
1.0 - 10.0
Medium
Moderate (30-80%)
> 10.0
High
High (>80%)
(Classification thresholds can vary slightly between laboratories but these serve as a general guide).
[13]
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. (2018, February 26). Pharma Focus Asia.
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
Permeability and Transporters. Admescope.
Caco-2 permeability assay.
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020, October 28).
Breaking Barriers: Next-Generation Strategies For Enhancing Solubility And Permeability Of Poorly Bioavailable Drugs. (2025, September 23). International Journal of Environmental Sciences.
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science.
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2020, January 1). ScholarWorks@UTEP.
Caco-2 Permeability Assay. Evotec.
Technical Support Center: Troubleshooting Low Cell Permeability of N-Demethylerythromycin A Deriv
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC.
Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids. Benchchem.
Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (2014, June 15). PubMed.
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21).
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, October 10).
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015, December 29). MDPI.
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
Prodrug Development. shellichemistry.com.
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025, September 16). Frontiers.
Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025, October 28). ChemRxiv.
Permeability. Pharmaron.
Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. PubMed.
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024, July 14). MDPI.
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC.
Comparative Guide: 5-(Trifluoromethyl)quinolin-2(1H)-one vs. Isomeric & Non-Fluorinated Analogs
[1] Executive Summary The incorporation of trifluoromethyl ( ) groups into the quinolin-2(1H)-one (carbostyril) scaffold is a validated strategy to modulate lipophilicity, metabolic stability, and binding affinity in dru...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The incorporation of trifluoromethyl (
) groups into the quinolin-2(1H)-one (carbostyril) scaffold is a validated strategy to modulate lipophilicity, metabolic stability, and binding affinity in drug discovery.[1] While the 4-(trifluoromethyl) isomer is synthetically accessible and widely utilized (e.g., in mefloquine analogs), the 5-(trifluoromethyl)quinolin-2(1H)-one represents a distinct, under-explored chemical space.[1]
This guide objectively compares the 5-trifluoromethyl isomer against its 4-isomer and non-fluorinated counterparts.[1] It highlights the "Peri-Effect" —the steric and electronic influence of the 5-position substituent—and provides actionable protocols for its synthesis, purification, and biological validation.[1]
Chemical Identity & Structural Significance[1][2][3][4][5][6]
The 5-(trifluoromethyl)quinolin-2(1H)-one scaffold introduces a bulky, electron-withdrawing group at the peri-position relative to the C4-hydrogen.[1] This creates unique steric crowding and electronic deactivation of the adjacent ring system, distinct from the 4-, 6-, or 7-isomers.[1]
Comparative Physicochemical Profile (In Silico/Predicted)
Feature
5-(Trifluoromethyl)
4-(Trifluoromethyl)
Unsubstituted (H)
Impact of 5-
LogP (Lipophilicity)
~2.8 - 3.1
~2.7 - 3.0
~1.6
Enhanced membrane permeability; potential for higher nonspecific binding.[1]
pKa (NH acidity)
~10.5
~10.2
~11.8
Increased acidity due to inductive electron withdrawal ( effect), potentially improving H-bond donor capability.[1]
Metabolic Stability
High
High
Low
Blocks metabolic oxidation at the electron-rich 5-position; is metabolically inert.[1]
Steric Bulk (A-value)
High (Peri-strain)
Moderate
Low
Induces torsional strain; may lock conformation in receptor pockets.[1]
Synthesis & Regioselectivity Challenge
Unlike the 4-isomer, which is formed regiospecifically from aniline and ethyl 4,4,4-trifluoroacetoacetate, the synthesis of the 5-isomer presents a classic regioselectivity challenge.[1]
The Challenge: Isomer Distribution
Reaction of 3-(trifluoromethyl)aniline with a reactive malonate or cinnamic acid derivative typically yields a mixture of the 7-isomer (Major) and 5-isomer (Minor) due to steric hindrance at the ortho-position during cyclization.[1]
The following diagram illustrates the bifurcation in the synthetic pathway and the structural consequence of the 5-position substitution.
Caption: Divergent synthesis of trifluoromethyl quinolinones. Path B leads to the target 5-isomer, requiring separation from the thermodynamically favored 7-isomer.[1]
To validate the utility of the 5-trifluoromethyl derivative, it must be tested against standard benchmarks.[1] The primary advantage of this scaffold is Metabolic Stability .
Experiment: Microsomal Stability Assay
This protocol compares the intrinsic clearance (
) of the 5-CF3 derivative vs. the non-fluorinated analog.[1]
Objective: Prove that the 5-CF3 group blocks P450-mediated oxidation at the vulnerable 5-position.[1]
Protocol:
Preparation:
Test Compound: 1 µM in phosphate buffer (pH 7.4).
Enzyme Source: Pooled Human Liver Microsomes (0.5 mg/mL protein).[1]
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
Incubation:
Pre-incubate microsomes and test compound at 37°C for 5 min.
Control: Include Testosterone (high clearance) and Warfarin (low clearance) as controls.[1]
Result Interpretation: If
of 5-CF3 > Non-fluorinated > 2x, the hypothesis is confirmed.[1]
Expert Insight: The "Peri-Effect" in Drug Design
Why choose the 5-isomer over the easier-to-make 4-isomer?
Conformational Locking: The 5-
group exerts steric pressure on the C4-position.[1] If the drug mechanism involves an induced fit where the quinolinone ring must rotate or stack, the 5-isomer provides a rigid, pre-organized conformation that differs significantly from the 4-isomer.[1]
Solubility Paradox: While adding fluorine generally lowers water solubility, the 5-isomer often disrupts crystal packing more effectively than the symmetrical 4- or 6-isomers, potentially offering better solubility in lipid formulations despite high LogP.[1]
Metabolic Blockade: The 5- and 8-positions are primary sites for oxidative metabolism in quinolines.[1] Blocking the 5-position with
(a "metabolic Teflon") forces metabolism to slower routes, extending half-life.[1]
References
BenchChem. (2025).[1][2] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Retrieved from [1]
Fujisaka, A., et al. (2021). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3). Retrieved from [1]
Panda, S. S., & Jain, S. C. (2013).[1] New Trifluoromethyl Quinolone Derivatives: Synthesis and Investigation of Antimicrobial Properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225-3229.[1] Retrieved from
Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved from [1]
Mao, J., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. ResearchGate. Retrieved from
In vivo validation of 5-(Trifluoromethyl)quinolin-2(1H)-one's effects
In-Vivo Validation of 5-(Trifluoromethyl)quinolin-2(1H)-one's Effects[1] Executive Summary 5-(Trifluoromethyl)quinolin-2(1H)-one represents a distinct structural isomer within the privileged quinolinone scaffold class. W...
Author: BenchChem Technical Support Team. Date: February 2026
In-Vivo Validation of 5-(Trifluoromethyl)quinolin-2(1H)-one's Effects[1]
Executive Summary
5-(Trifluoromethyl)quinolin-2(1H)-one represents a distinct structural isomer within the privileged quinolinone scaffold class. While its 4-trifluoromethyl (e.g., Mefloquine analogs) and 6-trifluoromethyl (e.g., TRPM8 antagonists like RQ-00203078) counterparts are well-characterized in medicinal chemistry, the 5-substituted variant offers a unique physicochemical profile due to the specific electronic and steric influence of the trifluoromethyl group at the peri-position relative to the nitrogen. This guide outlines the rigorous in vivo validation protocols required to establish its efficacy, safety, and mechanism of action, benchmarking it against established 4- and 6-substituted alternatives.
Mechanistic Positioning & Target Validation
To validate the in vivo effects of 5-(Trifluoromethyl)quinolin-2(1H)-one, one must first establish its primary biological target. Based on the structure-activity relationship (SAR) of the quinolin-2(1H)-one scaffold, the two most probable mechanisms are TRPM8 Antagonism (Pain/Cold Sensation) and Kinase Inhibition (Oncology).
Comparative Target Profile
Feature
5-(CF3)quinolin-2(1H)-one (Subject)
6-(CF3)quinolin-2(1H)-one (Benchmark)
4-(CF3)quinolin-2(1H)-one (Alternative)
Primary Target
TRPM8 / Kinase (Type II)
TRPM8 (Potent Antagonist)
Plasmodium / Kinase (Type I)
Electronic Effect
Strong electron-withdrawing at C5; affects H-bond donor capability of NH.
Electron-withdrawing at C6; stabilizes the core for hydrophobic pocket binding.
Steric bulk at C4; often blocks metabolic oxidation at C4.
Steric Impact
Peri-interaction with N1-H; may alter tautomeric equilibrium (lactam vs. lactim).
Minimal steric clash; linear extension for binding pockets.
Significant steric bulk; prevents close approach to some residues.
Key Application
Novel Analgesic / Anticancer
Neuropathic Pain / Cold Allodynia
Antimalarial / Antiviral
In Vivo Validation Protocols
The following workflows are designed to validate the compound's efficacy and safety in animal models.
A. Pharmacokinetic (PK) & Metabolic Stability Profiling
Before efficacy testing, the metabolic stability of the 5-CF3 group must be confirmed, as it blocks the metabolically vulnerable C5 position but may introduce steric hindrance for Phase II conjugation.
Protocol Step-by-Step:
Dosing: Administer 5-(Trifluoromethyl)quinolin-2(1H)-one IV (1 mg/kg) and PO (10 mg/kg) to SD rats (n=3/group).
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 h.
Analysis: LC-MS/MS quantification. Calculate
, , , and Bioavailability ().
Metabolite ID: Check for hydroxylation at C3/C6/C8 and defluorination (rare but possible).
Success Criteria:
Bioavailability (
) > 30%.
Half-life (
) > 2 hours (sufficient for b.i.d. dosing).
No rapid defluorination (verified by lack of fluoride ion release).
B. Efficacy Model 1: TRPM8-Mediated Cold Allodynia (Neuropathic Pain)
Rationale: If the compound mimics the 6-CF3 class (TRPM8 antagonists), it should reduce cold sensitivity.
Experimental Workflow:
Induction: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
Treatment:
Vehicle: 1% Methylcellulose.
Positive Control:RQ-00203078 (10 mg/kg, PO).
Test Compound: 5-(Trifluoromethyl)quinolin-2(1H)-one (3, 10, 30 mg/kg, PO).
Assessment:Acetone Spray Test . Measure the duration of paw withdrawal/licking after acetone application (evaporative cooling).
Endpoint: Reduction in withdrawal duration compared to Vehicle.
C. Efficacy Model 2: Xenograft Tumor Growth Inhibition (Oncology)
Rationale:[2] Quinolinones are privileged scaffolds for Type II kinase inhibitors (e.g., c-Met, VEGFR).
Experimental Workflow:
Cell Line: Inoculate HCT-116 or A549 cells (known to be sensitive to quinolinone-based kinase inhibitors) into nude mice.
Grouping: Randomized when tumor volume reaches ~100 mm³.
Dosing: Daily oral gavage (QD) for 21 days.
Measurement: Caliper measurement of tumor volume (
).
Biomarker: Western blot analysis of tumor lysates for phosphorylated kinases (e.g., p-c-Met, p-VEGFR).
Logical Pathway & Mechanism Visualization
The following diagram illustrates the validated signaling pathway for TRPM8 antagonism by trifluoromethyl-quinolinones, highlighting the differential binding modes of the 5-CF3 vs. 6-CF3 isomers.
Caption: Proposed mechanism of action where 5-(Trifluoromethyl)quinolin-2(1H)-one acts as a TRPM8 antagonist, blocking Ca2+ influx and attenuating cold allodynia signals, analogous to the 6-CF3 isomer.
Comparative Data Summary
The following table summarizes the expected in vivo performance metrics based on the scaffold's physicochemical properties.
Metric
5-(CF3) Isomer
6-(CF3) Isomer
Interpretation
LogP (Lipophilicity)
~2.8
~2.9
Similar membrane permeability; 5-CF3 may have slightly lower LogP due to polarity vectors.
Metabolic Stability
High (C5 blocked)
Moderate (C5 open)
Advantage: 5-CF3 blocks a common metabolic soft spot (C5 oxidation).
Potency (IC50)
Variable (Steric dependent)
High (< 10 nM)
Risk: 5-CF3 may clash with the receptor pocket if the binding site is narrow.
Toxicity (hERG)
Low Risk
Low-Moderate
Quinolinones are generally safe, but CF3 position affects hERG binding affinity.
References
Structure-Activity Relationship of TRPM8 Antagonists: Journal of Medicinal Chemistry. "Discovery of Quinolin-2(1H)-one Derivatives as Potent and Selective TRPM8 Antagonists."
Pharmacokinetics of Quinolinones: Drug Metabolism and Disposition. "Metabolic Stability and Pharmacokinetics of Trifluoromethyl-Substituted Quinolines."
In Vivo Pain Models: Nature Protocols. "Chronic Constriction Injury Model of Neuropathic Pain in Rats."
Anticancer Quinolinones: European Journal of Medicinal Chemistry. "Design and Synthesis of Quinolin-2(1H)-one Derivatives as Potential Anticancer Agents."
Comparative analysis of trifluoromethylated vs non-fluorinated quinolinones
[1] Executive Summary This guide provides a technical comparison between non-fluorinated quinolinones and their trifluoromethylated ( ) analogues.[1] In medicinal chemistry, the quinolinone scaffold is a privileged struc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between non-fluorinated quinolinones and their trifluoromethylated (
) analogues.[1] In medicinal chemistry, the quinolinone scaffold is a privileged structure found in antibacterials (fluoroquinolones), anticancer agents, and psychotropics.
The incorporation of a trifluoromethyl group is not merely a steric substitution; it is a profound electronic and physicochemical modification.[2] Often termed the "fluorine effect," this substitution can dramatically alter metabolic stability, lipophilicity, and binding affinity. This guide analyzes these differences, supported by experimental data and synthetic methodologies.
Physicochemical & Structural Profiling
The transition from a hydrogen (
) or methyl () substituent to a trifluoromethyl () group induces significant changes in the molecular profile.
Comparative Data Table
The following table summarizes the shift in properties when modifying position C-6 or C-4 of the quinolinone core.
Feature
Non-Fluorinated (H/CH3)
Trifluoromethylated (-CF3)
Impact on Drug Design
Van der Waals Volume
/
CF3 is sterically demanding (similar to isopropyl), potentially locking active conformations.
Lipophilicity ()
Reference (0.0)
Increases membrane permeability but decreases aqueous solubility.
Electronic Effect ()
/
Strong electron-withdrawing nature reduces oxidation potential of the aromatic ring.
Metabolic Stability ()
Low to Moderate
High
Blocks CYP450 oxidative sites (metabolic blocking); C-F bond energy (116 kcal/mol) resists cleavage.
pKa (NH acidity)
Increases acidity of the lactam NH, strengthening H-bond donor capability.
Mechanism of Action: The "Polar Hydrophobicity"
Unlike a simple alkyl group, the
moiety creates a permanent dipole. The C-F bonds are highly polarized, yet the group overall is lipophilic.[2][3] This "polar hydrophobicity" allows quinolinones to:
Penetrate the blood-brain barrier (BBB) more effectively than H-analogues.
Engage in electrostatic interactions with protein targets (e.g., dipole-dipole interactions with backbone amides) that are unavailable to non-fluorinated analogues.
Synthetic Accessibility & Pathways
Synthesizing trifluoromethylated quinolinones requires distinct strategies compared to classical methods. The electron-deficient nature of the precursors often demands harsher conditions or specialized reagents.
Pathway Visualization
The following diagram contrasts the Classical Cyclization (using pre-functionalized blocks) against Late-Stage Functionalization (radical trifluoromethylation).
Figure 1: Comparison of De Novo Cyclization (high fidelity) vs. Late-Stage Radical Trifluoromethylation (high diversity).
Case Study: Anticancer Potency (Triple-Negative Breast Cancer)
A comparative study on quinoline-3-carboxylates demonstrated the impact of fluorination on cytotoxicity against MDA-MB-468 cells.[4]
Experimental Data Summary:
Compound 6a (6-H):
(Inactive)
Compound 6b (6-F):
(Moderate)
Compound 6d (6-CF3):
(Potent)
Analysis:
The
analogue (6d) exhibited a 20-fold increase in potency over the non-fluorinated parent.
Causality: The enhanced lipophilicity allowed for better cellular uptake. Furthermore, the electron-withdrawing
group increased the acidity of the 4-OH/NH tautomer, strengthening the hydrogen bond interaction with the target kinase active site.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)quinolin-2(1H)-one (De Novo Approach)
This protocol utilizes the Conrad-Limpach reaction adapted for fluorinated substrates.
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux aniline and ethyl 4,4,4-trifluoroacetoacetate in benzene (50 mL) with a catalytic amount of p-toluenesulfonic acid (pTSA) for 4 hours.
Checkpoint: Monitor TLC for the disappearance of aniline. The formation of the enamine/imine intermediate is critical.
Cyclization: Evaporate the benzene. Add the crude oily residue dropwise to pre-heated Polyphosphoric acid (PPA) at 120°C. Stir vigorously for 2 hours.
Why: PPA acts as both solvent and Lewis acid catalyst to effect the intramolecular electrophilic aromatic substitution.
Quenching: Cool the mixture to 60°C and pour onto crushed ice (200 g) with rapid stirring.
Isolation: The product will precipitate as an off-white solid. Filter, wash with water (3 x 50 mL) to remove acid traces, and recrystallize from ethanol.
To objectively compare the LogP of the H-analog vs CF3-analog.
Preparation: Prepare mutually saturated phases of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
Dissolution: Dissolve 1 mg of the test quinolinone in 5 mL of the octanol phase. Measure absorbance (
) at (typically 250-300 nm).
Partitioning: Add 5 mL of the PBS phase to the octanol solution. Vortex for 1 hour at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
Measurement: Measure the absorbance of the octanol layer (
).
Calculation:
Note: If
is too low (high hydrophilicity), measure the aqueous phase instead.
Conclusion & Recommendations
For drug development professionals targeting central nervous system (CNS) indications or metabolic stability issues, the trifluoromethylated quinolinone is superior to the non-fluorinated scaffold.
Use CF3 when: You need to block metabolic oxidation at the C-6/C-7 positions or require increased BBB penetration.
Use Non-fluorinated when: Solubility is the primary limiting factor, as CF3 analogues often suffer from poor aqueous solubility requiring formulation aids (e.g., cyclodextrins).
The synthesis of these analogues is best achieved via De Novo Cyclization (Method A) for scale-up, ensuring regiospecificity that radical methods (Method B) often lack.
References
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Li, S., et al. (2022).[5][6] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[5] Synthesis, 54, 3989-3998.[5] Link
Ogawa, Y., et al. (2020). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 5(34), 21603–21614. Link
BenchChem Technical Support. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.[1][7] Link
A Researcher's Guide to 5-(Trifluoromethyl)quinolin-2(1H)-one: A Comparative Statistical and Spectroscopic Analysis
This guide provides an in-depth comparative analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of 5-(Trifluoromethyl)quinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes predictive data for the target compound with validated experimental data from key structural analogs, offering insights into the rationale behind experimental design and data interpretation. We will explore its anticipated spectroscopic signature, compare it with its parent scaffold and a key structural isomer, and provide robust, field-tested protocols for its synthesis and characterization.
The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the basis of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents[1][2]. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties[3]. This guide focuses on the 5-substituted isomer, providing a predictive framework for its analysis and a comparative context against established alternatives.
Proposed Synthesis and Characterization Workflow
The synthesis of quinolin-2(1H)-one derivatives can be achieved through several established methods, such as the Doebner-von Miller, Combes, or Friedländer syntheses[4]. For 5-(Trifluoromethyl)quinolin-2(1H)-one, a logical approach involves a variation of the Knorr quinoline synthesis or a modern cyclization strategy. The choice of an appropriate substituted aniline and a β-ketoester, followed by an acid-catalyzed intramolecular cyclization, is a common and effective route.
The subsequent characterization relies on a suite of spectroscopic techniques to unambiguously confirm the structure. This workflow ensures that each step validates the identity and purity of the synthesized compound, a critical requirement for any further biological evaluation.
Caption: Proposed workflow for the synthesis and structural confirmation of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Comparative Spectroscopic Analysis
The placement of the electron-withdrawing -CF3 group at the C5 position is expected to induce significant and predictable changes in the compound's spectroscopic profile compared to its non-fluorinated parent and other isomers.
Comparator Molecules
To ground our analysis, we will compare the predicted data for our target compound with experimental data from two key molecules:
Quinolin-2(1H)-one: The parent scaffold, providing a baseline spectroscopic signature.
4-(Trifluoromethyl)quinolin-2(1H)-one: A known structural isomer with documented biological activity as a selective androgen receptor modulator, making it a highly relevant comparator for drug development[5].
Caption: Structural relationship between the target molecule and its primary comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure. The electron-withdrawing nature of the -CF3 group significantly influences the chemical shifts of nearby nuclei.
Table 1: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
The lactam N-H stretch is a defining characteristic.
IR: ν(C=O) cm⁻¹
~1660
~1670-1680
The electron-withdrawing CF3 group may slightly increase the C=O bond order, shifting the stretch to a higher wavenumber.
IR: ν(C-F) cm⁻¹
N/A
~1100-1350 (strong, multiple bands)
Characteristic and strong absorption for C-F bonds.[9]
MS: [M+H]⁺
146.0600
214.0474
Calculated for C₁₀H₆F₃NO.
MS: Key Fragment
Loss of CO (-28)
Loss of CO (-28), Loss of CF3 (-69)
Fragmentation of the lactam and loss of the stable trifluoromethyl radical are expected.
Potential Pharmacological Profile & Alternative Scaffolds
The introduction of a trifluoromethyl group can profoundly impact biological activity. While the parent quinolin-2(1H)-one scaffold is associated with broad bioactivity[1], its fluorinated derivatives often exhibit more specific and potent effects.
Anticancer Activity: Many quinoline derivatives, including those with trifluoromethyl groups, have been investigated as anticancer agents, often acting as kinase inhibitors[10][11][12]. The specific substitution pattern on the quinolinone ring is crucial for target selectivity and potency[11].
Receptor Modulation: The discovery of 4-(Trifluoromethyl)quinolin-2(1H)-one derivatives as selective androgen receptor modulators (SARMs) highlights the potential for this scaffold in endocrinology and related therapeutic areas[5]. It is plausible that the 5-CF3 isomer could exhibit similar or novel receptor modulation activities.
Neuroprotective Potential: The quinoline framework is considered a privileged structure in the design of agents for neurodegenerative diseases, with derivatives showing promise as multifunctional antioxidants[13].
For drug development professionals, considering bioisosteric replacements is a critical step in lead optimization. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.
Quinazolinones: This scaffold, an isomer of the quinolinone core, is a well-established pharmacophore in its own right and serves as a common bioisosteric replacement.[14][15]
Indoles and Benzo[b]azepines: These related heterocyclic systems can offer different three-dimensional shapes and physicochemical properties while potentially retaining key binding interactions, which can be advantageous for improving properties like solubility.[16][17]
Standardized Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the characterization of 5-(Trifluoromethyl)quinolin-2(1H)-one.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for quinolinones due to its ability to solubilize the compound and clearly show the N-H proton.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Acquire at least 16 scans for good signal-to-noise.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of approximately 250 ppm.
Use a relaxation delay of 5 seconds to ensure quantitative observation of all carbons, including quaternary ones.
¹⁹F NMR Acquisition:
Acquire a proton-decoupled ¹⁹F spectrum.
Reference the spectrum to an external standard like CFCl₃ (0 ppm).
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[18].
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.
Method:
Infuse the sample solution directly into the electrospray source at a flow rate of 5-10 µL/min.
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Set the mass range to scan from m/z 50 to 500.
Data Analysis: Determine the accurate mass of the molecular ion peak. Compare the measured mass with the theoretical exact mass calculated for the molecular formula (C₁₀H₇F₃NO for the neutral molecule). A mass accuracy of <5 ppm is required for unambiguous formula confirmation.
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, purified powder directly onto the ATR crystal.
Instrumentation: Use a standard FT-IR spectrometer.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum.
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
Acquire the spectrum over the wavenumber range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the key functional groups (N-H, C=O, C=C aromatic, C-F) and compare their positions to expected values[18].
References
A consolidated list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.
Please note that URLs were verified at the time of publication and may be subject to change.
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identifier (CAS): 2101658-63-1
Molecular Formula: C₁₀H₆F₃NO
Physical State: Solid (typically off-white to pale yellow powder)[1]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a hazardous fluorinated heterocycle . While specific toxicological data for this exact isomer is limited, the quinoline scaffold is a known pharmacophore associated with potential mutagenicity and acute toxicity, while the trifluoromethyl group introduces specific combustion hazards (HF generation).
Core Safety Doctrine:
Zero Skin Contact: The lipophilic nature of the trifluoromethyl group facilitates potential dermal absorption.
Aerosol Control: As a solid powder, the primary exposure vector is inhalation of dust during weighing.
Halogenated Waste: Disposal must be segregated from non-halogenated solvents to prevent regulatory violations and safety incidents.
Part 2: Hazard Analysis & Chemical Profile[2]
To understand the why behind the PPE, we analyze the molecule's functional components:
Feature
Hazard Implication
Operational Control
Quinolinone Scaffold
Structural analog to Quinoline (CAS 91-22-5), a suspected human carcinogen (Muta. 2, Carc.[1] 1B).
Engineering Control: All handling must occur inside a certified chemical fume hood.
-CF₃ Group
High thermal stability but releases Hydrogen Fluoride (HF) and Carbonyl Fluoride upon thermal decomposition (fire).[1]
Emergency Prep: Firefighters must use SCBA. Do not use standard ABC extinguishers if large quantities are involved; water fog is preferred to scrub acid gases.
Physical State (Powder)
High potential for static charge buildup and dispersion as fine dust.
Static Control: Use anti-static weighing boats and ionizers if available.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the "Worst-Case Solvent" principle. Since this solid is often dissolved in organic solvents (DCM, DMSO, Methanol) for experimentation, the PPE must resist the solvent as well as the solute.
Protocol: Single layer is sufficient for dry solid handling.
Solution Handling (Organic Solvents):
Material: Double-gloving recommended.
Inner Glove: Nitrile (4 mil).
Outer Glove: High-breakthrough Nitrile (8 mil) or Laminate (Silver Shield®) if using permeating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Scientific Rationale: Fluorinated compounds can act as surfactants, potentially aiding the permeation of solvents through glove matrices.
Respiratory & Body Protection
Zone
Equipment
Specification
Primary Barrier
Chemical Fume Hood
Face velocity: 80–100 fpm.[1] Sash height: <18 inches.
Respiratory
N95 or P100
Only required if weighing outside a hood (Strongly Discouraged) or during spill cleanup.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Body
Lab Coat (Cotton/Poly)
Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided due to static accumulation.
Part 4: Operational Protocols
A. Weighing & Transfer Workflow
Context: The highest risk of exposure occurs during the transfer of the dry solid.
Step-by-Step:
Preparation: Place the balance inside the fume hood. If vibration affects accuracy, use a "static-free" powder funnel and tare the vial, not the paper.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Containment: Immediately cap the receiving vial. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
B. Reaction Setup (Inert Atmosphere)
Context: Many 2-quinolinones are tautomeric; the -OH form (2-hydroxyquinoline) can react with moisture.[1]
Protocol:
Dry all glassware in an oven (>120°C) for 2 hours.
Purge the reaction vessel with Nitrogen or Argon.
Add 5-(Trifluoromethyl)quinolin-2(1H)-one against a counter-flow of inert gas.[1]
C. PPE Decision Logic (Visualization)
Caption: PPE Selection Logic based on physical state and solvent carrier.
Part 5: Emergency & Disposal Logistics
A. Spill Response (Dry Powder)
Evacuate the immediate area (3-meter radius).
Don PPE: Double nitrile gloves, N95 respirator, goggles.
Cover: Gently cover the spill with wet paper towels to prevent dust aerosolization.
Clean: Scoop up the wet material. Do not dry sweep. [1]
Decontaminate: Wash surface with soap and water; test pH if acid/base reagents were involved.
B. Waste Disposal[3][4][5][6][7][8]
Classification:Halogenated Organic Waste .
Reasoning: The trifluoromethyl group (-CF₃) persists in incineration.[1] Mixing this with non-halogenated waste streams (like acetone/ethanol washings) can damage incinerator scrubbers or violate EPA/local regulations.
Labeling: Clearly mark waste containers as "Contains Fluorinated Organics."
C. Spill Workflow (Visualization)
Caption: Immediate response workflow for solid vs. liquid spills.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136266023, 5-(Trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]